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Core Science & Biosynthesis

Foundational

Chemical structure analysis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

An In-depth Technical Guide to the Chemical Structure Analysis of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride Introduction: Unveiling the Molecular Architecture 1-Methyl-2-pyridin-3-YL-ethylamine, also known as 1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

Introduction: Unveiling the Molecular Architecture

1-Methyl-2-pyridin-3-YL-ethylamine, also known as 1-pyridin-3-ylpropan-2-amine, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive pyridine ring, makes it a valuable building block for synthesizing a range of bioactive molecules, including those targeting neurological disorders.[1] The dihydrochloride salt form enhances its stability and solubility, making it suitable for various research and development applications.

This guide provides a comprehensive, in-depth analysis of the methodologies required for the complete chemical structure elucidation and purity assessment of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. The integrity of any research or drug development program hinges on the precise characterization of its core chemical entities; this document serves as a technical blueprint for achieving that certainty.

Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on any analytical program. These characteristics influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Chemical Name 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride-
Synonyms 1-pyridin-3-ylpropan-2-amine dihydrochloride[1]
CAS Number 71271-61-9 (for free base)[1]
Molecular Formula C₈H₁₂N₂ · 2HCl (C₈H₁₄Cl₂N₂)[2]
Molecular Weight 209.12 g/mol [3]
Free Base MW 136.20 g/mol [1][4]
Appearance Typically a white to off-white or brown crystalline solid or liquid[1][2]
Solubility Very soluble in water, soluble in ethanol[2]

Synthesis, Impurities, and Degradation: A Proactive Approach to Purity

The purity of an active pharmaceutical ingredient (API) or key intermediate is as critical as its identity. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A thorough analysis, therefore, involves not just confirming the primary structure but also identifying and quantifying any potential impurities.

A. Synthetic Considerations and Process-Related Impurities

While specific synthesis routes for 1-Methyl-2-pyridin-3-YL-ethylamine are proprietary, a common approach for analogous structures involves the reduction of an oxime or reductive amination.[5] For instance, a plausible route could start from 3-acetylpyridine. Such processes can introduce impurities, including:

  • Unreacted Starting Materials: Residual 3-acetylpyridine or other precursors.

  • Side-Reaction Products: Isomeric variants or products from incomplete reactions.

  • Reagents and Catalysts: Traces of reducing agents, catalysts (e.g., zinc, palladium), or solvents used during synthesis and purification.[5]

B. Degradation Pathways

Amines, particularly those with pyridine moieties, can be susceptible to oxidative and thermal degradation.[6][7] Potential degradation products may include:

  • Oxidation Products: N-oxides or ring-opened products.

  • Dealkylation Products: Loss of the methyl group.

  • Amides: Formation of formamides or acetamides from reactions with atmospheric components or impurities.[8]

Understanding these potential impurities is crucial for developing specific and sensitive analytical methods capable of detecting them.

Spectroscopic Elucidation: Confirming the Molecular Blueprint

Spectroscopic techniques provide the definitive evidence for the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, offering unambiguous information about the carbon-hydrogen framework.

Expertise & Causality: For a dihydrochloride salt, the sample is typically dissolved in a deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD), as these readily dissolve the polar salt. The acidic protons of the amine hydrochlorides are often exchangeable and may appear as broad signals or exchange with the solvent, simplifying the spectrum.

¹H NMR (Proton NMR): The proton spectrum will reveal the number of different types of protons and their connectivity.

  • Aromatic Protons (Pyridine Ring): Expect complex multiplets in the δ 7.0-8.5 ppm region, characteristic of a 3-substituted pyridine.

  • Methine Proton (-CH): A multiplet adjacent to the methyl group and the ethyl bridge.

  • Methylene Protons (-CH₂): A multiplet for the protons on the carbon adjacent to the pyridine ring.

  • Methyl Protons (-CH₃): A doublet due to coupling with the adjacent methine proton.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments.

  • Pyridine Carbons: Signals in the δ 120-150 ppm range.

  • Aliphatic Carbons: Signals for the -CH, -CH₂, and -CH₃ groups in the upfield region (δ 15-60 ppm).

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD-d₄) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary for full assignment, 2D spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H NMR signals and assign all proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this compound due to its volatility, especially in its free-base form.[9] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the mass of the free base (C₈H₁₂N₂, MW = 136.10).[4]

  • Key Fragments: A prominent fragment from the cleavage of the C-C bond between the ethyl group and the pyridine ring (benzylic cleavage) is expected.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in methanol. For the dihydrochloride salt, it may be necessary to neutralize with a base to analyze the more volatile free base.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[9]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[11]

Chromatographic Techniques: Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[12]

Expertise & Causality: A reversed-phase (RP-HPLC) method is generally suitable for polar, ionizable compounds like 1-Methyl-2-pyridin-3-YL-ethylamine. The use of a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide enhanced retention and separation.[13] An acidic mobile phase with a buffer is chosen to ensure consistent ionization of the amine and pyridine nitrogen, leading to sharp, symmetrical peaks. UV detection is effective due to the UV absorbance of the pyridine ring, typically around 260 nm.[13]

Protocol 3: HPLC Purity Determination

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: Primesep 100 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[13]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate or dilute sulfuric acid).[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. Identify and quantify any specified or unspecified impurities against reference standards if available.

Integrated Analytical Workflow

A robust analytical strategy integrates multiple techniques in a logical sequence. No single method provides all the necessary information. The workflow below illustrates a comprehensive approach to characterization.

G cluster_0 Initial Assessment cluster_1 Purity & Separation cluster_2 Structural Confirmation cluster_3 Final Report Sample Sample Received PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem HPLC HPLC-UV (Purity Assessment) PhysChem->HPLC GCMS GC-MS (Volatile Impurities) PhysChem->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) HPLC->NMR Main Peak Fraction LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Impurity Peaks Report Certificate of Analysis (Structure, Purity, Impurity Profile) HPLC->Report GCMS->Report NMR->Report LCMS->Report

Caption: Integrated workflow for structural analysis.

This workflow begins with basic tests, moves to chromatographic separation to assess purity and isolate components, and then uses definitive spectroscopic techniques for structural confirmation of the main compound and identification of unknown impurities.

Conclusion

The comprehensive chemical analysis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride requires a multi-faceted approach that leverages the strengths of various modern analytical techniques. From the foundational confirmation of molecular weight and formula by mass spectrometry to the definitive structural mapping by NMR spectroscopy, each method provides a critical piece of the molecular puzzle. Chromatographic methods like HPLC and GC are essential for ensuring the purity of the material, a non-negotiable requirement in its application within the pharmaceutical and agrochemical industries. By following the integrated workflow and detailed protocols outlined in this guide, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and quality of this important chemical building block.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry.
  • Chem-Impex. (n.d.). 1-Methyl-2-pyridin-3-yl-ethylamine.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • ChemBK. (2024, January 3). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride.
  • Molbase. (n.d.). Synthesis of PREPARATION A-1 Methyl[2-(methyl-2-pyridinylamino)ethyl]amine.
  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Santa Cruz Biotechnology. (n.d.). methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride.
  • ChemicalBook. (2017). 1-PYRIDIN-2-YL-ETHYLAMINE synthesis.
  • PubChem. (n.d.). N-Methyl-2-(pyridin-3-YL)ethanamine.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • SIELC Technologies. (n.d.). HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Liu, F., et al. (2015). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 81(16), 5447-5454.
  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA).
  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook.

Sources

Exploratory

Molecular weight and physicochemical properties of 1-Methyl-2-pyridin-3-YL-ethylamine 2HCl

The following technical guide provides an in-depth analysis of 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl , a critical pyridine-based building block and amphetamine bioisostere used in medicinal chemistry. Synonyms: -Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl , a critical pyridine-based building block and amphetamine bioisostere used in medicinal chemistry.

Synonyms:


-Methyl-3-pyridineethanamine dihydrochloride; 1-(3-Pyridyl)propan-2-amine 2HCl; 3-Pyridylamphetamine 2HCl.
CAS (Free Base):  71271-61-9
CAS (2HCl Salt):  [Not widely listed; typically custom synthesized]

Part 1: Executive Summary & Structural Significance

1-Methyl-2-pyridin-3-yl-ethylamine 2HCl is a primary amine salt featuring a pyridine ring substituted at the 3-position with a 2-aminopropyl chain. Structurally, it represents a bioisosteric analog of amphetamine (1-phenylpropan-2-amine), where the phenyl ring is replaced by a 3-pyridyl moiety.

This substitution profoundly alters the physicochemical profile, introducing basicity (via the pyridine nitrogen) and hydrophilicity, while retaining the steric footprint of the phenethylamine scaffold. It serves as a high-value intermediate in the synthesis of:

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Leveraging the 3-pyridyl pharmacophore common in nicotine and metanicotine.

  • Histamine H3 Receptor Antagonists: As a structural variant of histamine and betahistine analogs.

  • Monoamine Transporter Probes: Investigating the role of aromatic ring electronics in transporter binding (DAT/NET/SERT).

Part 2: Physicochemical Properties

The dihydrochloride salt form (2HCl) is preferred for stability and water solubility. The following data characterizes the 2HCl salt.

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

Stoichiometry: 1:2
Molecular Weight 209.11 g/mol Free base: 136.19 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility >100 mg/mL in Water; Soluble in Methanol, DMSOInsoluble in Hexane, Et2O
Melting Point 185–195 °C (Decomposes)Broad range due to hygroscopicity
pKa (Calculated)

(Pyridine N);

(Amine N)
Pyridine protonates at low pH
LogP (Free Base) ~0.6Salt form is highly polar (LogP < 0)
H-Bond Donors 3 (Amine

, Pyridinium

)
In acidic media

Part 3: Structural Analysis & Synthesis Logic

The synthesis and utility of this compound rely on its specific substitution pattern. Unlike Betahistine (


-methyl-2-pyridin-2-ylethanamine), which targets H1/H3 receptors, the 1-methyl-2-(3-pyridyl) motif mimics the 

-methyl substitution of amphetamines, protecting the amine from rapid oxidative deamination by Monoamine Oxidase (MAO).
Bioisosteric Relationship Diagram

The following diagram illustrates the structural relationship between Phenylalanine, Amphetamine, and the Target Molecule, highlighting the "Scaffold Hopping" strategy used in drug design.

Bioisostere_Logic cluster_0 Pharmacological Effect Phe Phenylalanine (Precursor) Amp Amphetamine (Phenyl-Isopropylamine) Phe->Amp Decarboxylation & Alpha-Methylation Target 1-Methyl-2-pyridin-3-yl-ethylamine (Pyridyl-Isopropylamine) Amp->Target Bioisosteric Replacement (Phenyl -> 3-Pyridyl) Increased Water Solubility Increased Water Solubility Target->Increased Water Solubility Altered pKa / H-Bonding Altered pKa / H-Bonding Target->Altered pKa / H-Bonding

Caption: Structural evolution from natural precursors to the target pyridine bioisostere, highlighting the strategic replacement of the phenyl ring to modulate solubility and basicity.

Part 4: Experimental Protocols

Protocol A: Handling & Storage of the 2HCl Salt

Rationale: The 2HCl salt is hygroscopic. Absorption of atmospheric water leads to hydrolysis risks and weighing errors.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a desiccated environment.

  • Drying: If the solid appears sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over

    
    .
    
Protocol B: Free Base Liberation (For Organic Synthesis)

Context: Many coupling reactions (e.g., Amide coupling, Reductive amination) require the free amine.

  • Dissolution: Dissolve 1.0 eq (209 mg) of the 2HCl salt in minimal water (2 mL).

  • Basification: Cool to 0°C. Add 2.5 eq of 1M NaOH dropwise until pH > 12.

    • Note: The solution may turn slightly yellow.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Critical Step: Pyridine derivatives are water-soluble. Do not use Diethyl Ether (poor solubility). Use DCM or Chloroform/Isopropanol (3:1).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at low temperature (<30°C) to avoid volatility loss.
    
Protocol C: Amide Coupling (Example Workflow)

Objective: Synthesis of a nicotinic ligand analog.

  • Reagents: Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.5 eq), Target Amine 2HCl (1.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Mix Acid, HATU, and 1.0 eq DIPEA in DMF. Stir for 15 min (Pre-activation).

    • Add Target Amine 2HCl and remaining 2.5 eq DIPEA.

    • Mechanism:[1] The extra base neutralizes the 2HCl, liberating the nucleophilic amine in situ.

    • Monitor via LC-MS (Target

      
       = Acid MW + 136 - 18 + 1).
      

Part 5: Biological Context & Applications

Neurotransmitter Transporter Selectivity

Research indicates that replacing the phenyl ring of amphetamine with a pyridine ring significantly reduces affinity for the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Norepinephrine Transporter (NET), depending on the isomer. The 3-pyridyl isomer (this compound) is often used to probe the cation-pi interaction sites within the transporter binding pocket [1].

Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridyl moiety is the "anchor" pharmacophore for nAChRs. This amine serves as a flexible linker analog of nicotine. Derivatives are synthesized to explore selectivity between


 (CNS) and 

(Cognition/Inflammation) subtypes.
Metabolic Stability

The pyridine ring is less susceptible to hydroxylation by Cytochrome P450 enzymes compared to the phenyl ring of amphetamine. However, the nitrogen atom makes it susceptible to N-oxidation.

Part 6: Safety & Regulatory (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Handling: Use a fume hood. The free base is volatile and has a characteristic amine/pyridine odor.

References

  • PubChem. (n.d.). 1-(Pyridin-3-yl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Simoni, D., et al. (2005). Design, Synthesis, and Biological Evaluation of Novel Pyridyl-Based Ligands. Journal of Medicinal Chemistry. (Contextual reference for pyridyl-amine utility).

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its current and potential applications in the pharmaceutical landscape.

Core Identification: CAS Number and IUPAC Nomenclature

Accurate identification is the cornerstone of all scientific research. The foundational free base of the topic compound is identified as:

  • IUPAC Name: 1-(Pyridin-3-yl)propan-2-amine[1]

  • Synonym: 1-Methyl-2-pyridin-3-YL-ethylamine

  • CAS Number: 71271-61-9[1][2]

The subject of this guide is the dihydrochloride salt, which enhances stability and aqueous solubility, making it more amenable for research and development. Its formal identification is:

  • IUPAC Name: 1-(Pyridin-3-yl)propan-2-amine dihydrochloride[1]

  • CAS Number: While a specific CAS registry number for the dihydrochloride salt is not consistently reported across major databases, its existence is confirmed through its listing as a synonym for the free base in resources such as PubChem.[1] For regulatory and documentation purposes, it is crucial to reference the CAS number of the free base (71271-61-9) while explicitly stating the dihydrochloride salt form.

Table 1: Chemical Identification Summary

IdentifierValueSource(s)
Free Base IUPAC Name 1-(Pyridin-3-yl)propan-2-aminePubChem[1]
Free Base CAS Number 71271-61-9Wikidata[2], PubChem[1]
Dihydrochloride IUPAC Name 1-(Pyridin-3-yl)propan-2-amine dihydrochloridePubChem[1]
Molecular Formula (Free Base) C₈H₁₂N₂PubChem[1]
Molecular Weight (Free Base) 136.19 g/mol PubChem[1]
Molecular Formula (Dihydrochloride) C₈H₁₄Cl₂N₂
Molecular Weight (Dihydrochloride) 209.12 g/mol

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(Pyridin-3-yl)propan-2-amine dihydrochloride is a multi-step process. The following protocol is a robust, self-validating system, drawing upon established methodologies for the synthesis of related pyridine derivatives and their subsequent salt formation.

Synthesis of 1-(Pyridin-3-yl)propan-2-one

The synthesis commences with the precursor, 3-picoline, which is a readily available starting material.[3]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to form the Grignard reagent, ethylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard solution to 0 °C. Add 3-cyanopyridine (1.0 eq) dissolved in anhydrous diethyl ether dropwise via the dropping funnel.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(Pyridin-3-yl)propan-2-one, can be purified by column chromatography on silica gel.

Reductive Amination to 1-(Pyridin-3-yl)propan-2-amine

The ketone is then converted to the primary amine via reductive amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(Pyridin-3-yl)propan-2-one (1.0 eq) in methanol.

  • Imine Formation: Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. Once the starting material is consumed, carefully add 1 M hydrochloric acid to quench the reaction.

  • Purification: Make the solution basic with 2 M sodium hydroxide and extract with dichloromethane (3 x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-(Pyridin-3-yl)propan-2-amine.

Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base to its more stable dihydrochloride salt. This protocol is adapted from established methods for the crystallization of similar pyridine ethylamine dihydrochlorides.[2]

Experimental Protocol:

  • Dissolution: Dissolve the crude 1-(Pyridin-3-yl)propan-2-amine in a minimal amount of a suitable solvent such as ethanol or diethyl ether.[4]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (2.2 equivalents) in an organic solvent (e.g., HCl in dioxane or ethereal HCl) with constant stirring.

  • Precipitation and Crystallization: The dihydrochloride salt will precipitate out of the solution. To enhance crystallization, an anti-solvent like toluene or xylene can be added dropwise.[2]

  • Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a cold, non-polar solvent, such as diethyl ether, to remove any residual impurities. Dry the resulting white to off-white solid under vacuum to yield pure 1-(Pyridin-3-yl)propan-2-amine dihydrochloride.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Dihydrochloride Salt Formation 3-Picoline 3-Picoline Grignard Reaction Grignard Reaction 3-Picoline->Grignard Reaction 1-(Pyridin-3-yl)propan-2-one 1-(Pyridin-3-yl)propan-2-one Grignard Reaction->1-(Pyridin-3-yl)propan-2-one Reductive Amination Reductive Amination 1-(Pyridin-3-yl)propan-2-one->Reductive Amination 1-(Pyridin-3-yl)propan-2-amine (Free Base) 1-(Pyridin-3-yl)propan-2-amine (Free Base) Reductive Amination->1-(Pyridin-3-yl)propan-2-amine (Free Base) HCl Addition HCl Addition 1-(Pyridin-3-yl)propan-2-amine (Free Base)->HCl Addition 1-(Pyridin-3-yl)propan-2-amine Dihydrochloride 1-(Pyridin-3-yl)propan-2-amine Dihydrochloride HCl Addition->1-(Pyridin-3-yl)propan-2-amine Dihydrochloride

Caption: Synthetic pathway for 1-(Pyridin-3-yl)propan-2-amine dihydrochloride.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2~8.8 (d)~148
Pyridine-H4~8.6 (dd)~145
Pyridine-H5~7.9 (m)~125
Pyridine-H6~8.9 (d)~150
CH~3.8 (m)~48
CH₂~3.1 (m)~38
CH₃~1.3 (d)~18

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protonation of the pyridine nitrogen and the amine will cause a significant downfield shift of the adjacent protons and carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the final compound. A reverse-phase HPLC method can be readily developed for this polar compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid as a modifier.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method allows for the separation of the target compound from starting materials and byproducts, enabling accurate purity determination.

Diagram 2: Analytical Workflow

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy HPLC Analysis HPLC Analysis Synthesized Compound->HPLC Analysis Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery and Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] The structural motif of a pyridine ring linked to an ethylamine backbone is a key feature in many biologically active compounds.

Derivatives of 1-(Pyridin-3-yl)propan-2-amine are being explored for a range of therapeutic applications, including:

  • Anti-inflammatory and Antimicrobial Agents: The ability to functionalize both the pyridine ring and the amine group allows for the creation of diverse libraries of compounds for screening against various inflammatory targets and microbial strains.[6]

  • Central Nervous System (CNS) Agents: The structural similarity of this scaffold to certain neurotransmitters has led to investigations into its potential as a modulator of CNS receptors. For instance, related pyridine-ethylamine derivatives have been studied as potential selective serotonin reuptake inhibitors (SSRIs).

  • Enzyme Inhibitors: The pyridine and amine functionalities can serve as key binding elements for interacting with the active sites of enzymes. Analogues of this compound have been investigated as inhibitors of enzymes such as CTP:phosphocholine cytidylyltransferase (CCT), which is involved in lipid metabolism, and cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[3]

  • Antiulcer Agents: Certain 3-substituted imidazo[1,2-a]pyridines, which can be synthesized from aminopyridine precursors, have shown cytoprotective properties.[7]

The versatility of the 1-(Pyridin-3-yl)propan-2-amine scaffold makes it a valuable building block for the synthesis of novel compounds with diverse pharmacological activities. Its continued exploration is likely to yield new lead compounds for a variety of disease targets.

Conclusion

This technical guide has provided a comprehensive overview of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride, from its fundamental identification to its synthesis and potential applications in drug discovery. The detailed protocols for synthesis and analysis are designed to be robust and reproducible, providing a solid foundation for researchers working with this and related compounds. The inherent versatility of the pyridine-ethylamine scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.

References

  • Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride. (2015). CN104341339A.
  • PubChem. (n.d.). 1-(Pyridin-3-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ? (2021). ResearchGate. [Link]

  • Exploring the Potential of 2-Amino-3-pyridinecarboxaldehyde in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1990). Journal of Medicinal Chemistry, 33(9), 2491–2499. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Advances, 12(45), 29569-29584. [Link]

  • PICOLINES. (n.d.). Loba Chemie. [Link]

  • Wikidata. (n.d.). 1-(pyridin-3-yl)propan-2-amine. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Thermodynamic solubility profile of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

The following technical guide details the thermodynamic solubility profiling of 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride (IUPAC: 1-(pyridin-3-yl)propan-2-amine dihydrochloride). Technical Whitepaper for Pre-For...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic solubility profiling of 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride (IUPAC: 1-(pyridin-3-yl)propan-2-amine dihydrochloride).

Technical Whitepaper for Pre-Formulation & Drug Discovery [1]

Executive Summary & Compound Identity

1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride (CAS: 71271-61-9 for free base) is a pyridine-based alkylamine, structurally isomeric to the anti-vertigo drug Betahistine (2-pyridyl isomer) and the stimulant Amphetamine (phenyl analog).[1] In drug development, this compound serves as a critical intermediate and a pharmacophore for H3 receptor antagonists and monoamine transporter modulators.[2]

Defining the thermodynamic solubility profile —the saturation solubility of the compound in equilibrium with its solid phase—is the first critical step in pre-formulation.[1] Unlike kinetic solubility (precipitation from DMSO), thermodynamic solubility dictates the maximum absorbable dose (MAD), dissolution rate limits, and the stability of liquid formulations.[2]

Chemical Identity & Structure
PropertyDetail
Common Name 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride
IUPAC Name 1-(Pyridin-3-yl)propan-2-amine dihydrochloride
Structure Pyridine ring attached at C3 to a propyl-2-amine chain
Molecular Formula C₈H₁₂N₂[1][3][4][5] · 2HCl
Molecular Weight ~209.12 g/mol (Salt); 136.19 g/mol (Base)
Key Ionizable Groups Pyridine Nitrogen (pKa₁ ≈ 5.3), Primary Amine (pKa₂ ≈ 10.[1]0)

Theoretical Physicochemical Landscape

Before initiating wet-lab experiments, a theoretical understanding of the ionization states is required to design the pH-solubility study.[1]

Ionization & pH-Dependent Solubility (Henderson-Hasselbalch)

The dihydrochloride salt exists as a dication at low pH.[1] As pH increases, it undergoes two deprotonation events, drastically altering its solubility.[2]

  • pH < 5.0 (Dicationic State): Both the pyridine ring and the aliphatic amine are protonated (

    
    ).[1] Solubility is maximal, driven by high lattice energy solvation.[2]
    
  • pH 5.5 – 9.5 (Monocationic State): The pyridine nitrogen deprotonates (neutral pyridine), but the aliphatic amine remains charged (

    
    ).[1] Solubility remains high but lower than the dication.[1]
    
  • pH > 10.5 (Neutral State): Both centers are deprotonated (

    
    ).[1] This is the intrinsic solubility (
    
    
    
    ) minimum.
Theoretical Solubility Diagram (Graphviz)

The following diagram illustrates the ionization pathway that dictates the solubility profile.[1]

IonizationPathway cluster_legend Solubility Driver Dication Dication Species (pH < 5.0) High Solubility Monocation Monocation Species (pH 5.5 - 9.5) Moderate-High Solubility Dication->Monocation pKa1 ~5.3 (Pyridine deprot.) Neutral Neutral Species (pH > 10.5) Intrinsic Solubility (S0) Monocation->Neutral pKa2 ~10.0 (Amine deprot.) desc Solubility decreases as charge is lost.

Figure 1: Ionization cascade of 1-Methyl-2-pyridin-3-yl-ethylamine. The transition from dication to neutral species drives the thermodynamic solubility curve.[1]

Experimental Protocol: Thermodynamic Solubility Determination

To establish an authoritative profile, the Saturation Shake-Flask Method is the gold standard.[1] This method ensures true equilibrium is reached between the solid salt and the solute.

Materials & Buffer Selection[1][2]
  • Solid Phase: 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl (Purity >98%).[1]

  • Media:

    • 0.1 N HCl (pH 1.2) – Simulating Gastric Fluid.[1]

    • Acetate Buffer (pH 4.5) – Intermediate.[6]

    • Phosphate Buffer (pH 6.8) – Simulating Intestinal Fluid.

    • Borate Buffer (pH 10.0) – To determine Intrinsic Solubility (

      
      ).[1]
      
    • Water (Unbuffered) – To determine native pH of the salt solution.

Workflow: Saturation Shake-Flask Method

This protocol is self-validating by checking for the presence of solid at the end of the experiment.[1]

  • Preparation:

    • Weigh excess solid (~50–100 mg) into 4 mL glass vials.

    • Add 1.0 mL of the respective buffer medium.

    • Critical Check: Ensure undissolved solid remains visible.[1] If clear, add more solid until saturation is visually confirmed.[2]

  • Equilibration:

    • Incubate vials at 25°C ± 0.1°C (or 37°C for physiological relevance) in an orbital shaker (200 rpm).

    • Duration: 24 to 48 hours.[1] (Validation: Check concentration at 24h and 48h; if difference is <5%, equilibrium is reached).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter .

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with mobile phase to fit the calibration range.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (90:10).[1]

    • Detection: UV at 260 nm (Pyridine absorption maximum).[1]

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Excess Solid + Buffer Shake Equilibration (25°C, 24-48h, 200 rpm) Start->Shake Check Visual Check: Is solid present? Shake->Check AddSolid Add more Compound Check->AddSolid No Filter Phase Separation (Centrifuge/Filter 0.22µm) Check->Filter Yes AddSolid->Shake Dilute Dilution (Prevent precipitation) Filter->Dilute HPLC HPLC-UV Quantification (260 nm) Dilute->HPLC End Calculate Solubility (mg/mL) HPLC->End

Figure 2: Step-by-step Saturation Shake-Flask workflow for determining thermodynamic solubility.

Data Analysis & Interpretation

Once the raw concentration data is obtained, it must be transformed into a solubility profile.[2]

Quantitative Profile (Expected)

Based on the dihydrochloride salt nature and structural analogs (Betahistine), the expected profile is:

Medium (pH)Expected Solubility (mg/mL)Limiting Species
pH 1.2 (HCl) > 500 mg/mLDication (

)
pH 4.5 (Acetate) > 200 mg/mLMixture (

)
pH 6.8 (Phosphate) 50 – 100 mg/mLMonocation (

)
pH 10.0 (Borate) 1 – 10 mg/mLNeutral Base (

)
Water > 500 mg/mLAcidic pH generated by salt hydrolysis
Mathematical Modeling

To predict solubility (


) at any pH, use the modified Henderson-Hasselbalch equation for a dibasic compound:

[1]

Where:

  • 
     = Intrinsic solubility of the neutral form (measured at pH 10+).[1]
    
  • 
     = Acid dissociation constants.[2]
    
Common Pitfalls (Troubleshooting)
  • Common Ion Effect: In 0.1 N HCl, the high concentration of Chloride ions (

    
    ) may suppress the solubility of the dihydrochloride salt due to the solubility product principle (
    
    
    
    ).[1] Correction: Compare HCl solubility with pH 1.2 phosphate buffer to isolate the chloride effect.
  • Hydrolysis: Dissolving the dihydrochloride salt in unbuffered water will drastically lower the pH (often to pH ~2-3).[1] Reporting: Always report the final pH of the solution, not just the initial water pH.[2]

Implications for Drug Development

Understanding this profile allows for strategic decision-making in formulation:

  • Salt Selection: The dihydrochloride salt provides excellent aqueous solubility, making it suitable for immediate-release oral tablets or injectables .[1] However, its high hygroscopicity requires controlled humidity during manufacturing (Class III/IV excipients).[2]

  • Dissolution Rate: At gastric pH (1.2), the compound will dissolve rapidly (Noyes-Whitney equation).[1] The rate-limiting step for absorption will likely be permeability (Class III BCS) rather than solubility.[1]

  • Stability: Pyridine rings can be susceptible to oxidation.[1][7] The high solubility implies that in liquid formulations, antioxidants or chelating agents may be necessary to prevent degradation in the aqueous phase.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4712458, 1-(Pyridin-3-yl)propan-2-amine.[1] Retrieved from [Link][1]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[2] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Betahistine Dihydrochloride Monograph.[1][3] (Used for analog comparison of physicochemical properties).[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

Optimal storage conditions for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride powder

Application Note: Optimal Storage & Handling of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride Part 1: Executive Summary & Core Directive 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride (Synonyms: 1-(Pyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Storage & Handling of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

Part 1: Executive Summary & Core Directive

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride (Synonyms: 1-(Pyridin-3-yl)propan-2-amine dihydrochloride; 3-(2-Aminopropyl)pyridine 2HCl) is a synthetic pyridine-ethylamine derivative often used as a pharmaceutical intermediate or research standard in histamine/neurotransmitter studies.

The Critical Failure Mode: The dihydrochloride salt form is the primary stability risk. While the pyridine ring is relatively stable, the dihydrochloride salt is highly hygroscopic (deliquescent) . Exposure to ambient humidity will cause the powder to absorb water, turning into a sticky gum or liquid, which accelerates hydrolysis and oxidation.

Immediate Action Required Upon Receipt:

  • Do NOT open the vial immediately if it arrives cold. Allow 2–3 hours for equilibration to room temperature to prevent condensation.

  • Inspect the physical state. It should be a white to off-white crystalline powder.[1] If it is yellowing or caked, degradation has initiated.

  • Store at -20°C in a desiccated environment.

Part 2: Physicochemical Profile

Understanding the molecule's properties is essential for designing the storage protocol.

PropertySpecificationImplications for Storage
Chemical Formula C₈H₁₂N₂[2] · 2HClSalt form dictates pH and solubility.
Molecular Weight ~209.12 g/mol (Salt)Precise weighing requires analytical balance.
Physical State White/Off-white PowderColor change (browning) indicates oxidation.
Hygroscopicity High (Deliquescent) Must be stored with desiccants.
Solubility Water (>50 mg/mL), DMSOSoluble in polar solvents; unstable in basic aqueous solutions over time.
pKa ~3.5 (Pyridine), ~9.5 (Amine)The 2HCl salt is acidic in solution.

Part 3: Comprehensive Storage Protocol

Long-Term Storage (Archive > 1 Month)
  • Temperature: -20°C ± 5°C . Freezing reduces the kinetic rate of hydrolysis and oxidation.

  • Container: Amber glass vials with Teflon-lined screw caps. Amber glass filters UV/blue light which can catalyze pyridine oxidation.

  • Secondary Containment: Place the primary vial inside a secondary jar or Ziploc bag containing active silica gel or molecular sieves .

  • Atmosphere: Ideally, flush the headspace with Argon or Nitrogen before sealing. This displaces oxygen and moisture.

Working Storage (Active Use < 1 Month)
  • Temperature: 4°C is acceptable for frequent access, provided the vial is tightly sealed.

  • Desiccation: Essential. Keep the vial in a desiccator cabinet when not in use.

  • Aliquot Strategy: If the total mass > 100 mg, divide the powder into single-use aliquots (e.g., 10 mg vials) to avoid repeated freeze-thaw cycles.

Solubilization & Solution Stability
  • Solvent: Water (Milli-Q) or DMSO.

  • Stability:

    • Aqueous Solutions: Stable for < 24 hours at 4°C. The acidic pH of the dissolved salt (pH ~2-3) protects the amine, but long-term aqueous storage promotes hydrolysis.

    • DMSO Stock: Stable for 1–3 months at -20°C.

  • pH Adjustment: Do not neutralize the stock solution until the moment of use in the biological assay. The acidic environment stabilizes the salt.

Part 4: Handling Workflow (Graphviz Visualization)

The following diagram outlines the decision logic for handling the compound to maximize shelf life.

StorageProtocol Receipt Compound Receipt (Cold Chain) Equilibrate Equilibrate to RT (3 Hours, Unopened) Receipt->Equilibrate Inspect Visual Inspection (White Powder?) Equilibrate->Inspect Fail Discard/Contact Vendor (Yellow/Caked) Inspect->Fail No Aliquot Aliquot Required? (> 5 Uses Planned) Inspect->Aliquot Yes SingleUse Create Single-Use Vials (Argon Flush) Aliquot->SingleUse Yes Storage Long Term Storage -20°C + Desiccant Aliquot->Storage No SingleUse->Storage Solubilize Solubilization (Water/DMSO) Storage->Solubilize Experiment Day Use Immediate Use (Within 4 Hours) Solubilize->Use

Caption: Workflow ensuring integrity from receipt to experimental application. Note the critical equilibration step.

Part 5: Quality Assurance & Troubleshooting

Self-Validating the System: Before using the compound in critical experiments (e.g., cell signaling or receptor binding), perform these quick checks:

  • Visual Check: The powder must be free-flowing. If it sticks to the spatula or vial walls, it has absorbed moisture.

    • Correction: If slightly caked but white, dry under high vacuum over P₂O₅ for 24 hours. If yellow, discard.

  • Solubility Check: Dissolve a small amount in water. It should yield a clear, colorless solution . Turbidity suggests polymerization or contamination.

  • NMR Verification (Optional): A ¹H-NMR in D₂O should show distinct peaks for the pyridine ring (aromatic region) and the propyl chain. Broadening of peaks often indicates salt dissociation or aggregation due to moisture.

Safety (HSE):

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhaling dust.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4712458, 1-(Pyridin-3-yl)propan-2-amine. Retrieved from [Link]

  • British Pharmacopoeia. Reference Standards: Betahistine Dihydrochloride (Structural Analog). Retrieved from [Link]

Sources

Application

In vitro cell culture dosing guidelines for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

Application Note: In Vitro Characterization & Dosing Guidelines for 1-Methyl-2-(pyridin-3-yl)ethylamine Dihydrochloride -Methyl-3-pyridineethanamine.[1] Part 1: Executive Summary & Compound Profile This technical guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization & Dosing Guidelines for 1-Methyl-2-(pyridin-3-yl)ethylamine Dihydrochloride


-Methyl-3-pyridineethanamine.[1]

Part 1: Executive Summary & Compound Profile

This technical guide provides a standardized framework for the in vitro application of 1-Methyl-2-(pyridin-3-yl)ethylamine Dihydrochloride .[1] Unlike its structural isomer Betahistine (N-methyl-2-(pyridin-2-yl)ethylamine), this molecule features an


-methyl group on the ethyl chain and a 3-pyridyl substitution.[1]

Structurally, this compound is the pyridine analog of Amphetamine . Consequently, its pharmacological profile likely intersects with monoamine transporters (DAT/NET/SERT) and nicotinic acetylcholine receptors (nAChRs), rather than the Histamine H1/H3 profile typical of Betahistine. Researchers must approach dosing with a focus on neuroactive potential and cytotoxicity windows typical of cationic amphiphilic drugs (CADs).

Physicochemical Constraints
PropertySpecificationExperimental Implication
Molecular Weight ~209.12 g/mol (Dihydrochloride)Use molarity (M) for all dosing, not mg/mL.[1]
Solubility High (Water/DMSO)Freely soluble >50 mM. Aqueous solutions are acidic.
Acidity 2 HCl equivalentsCritical: High concentrations (>1 mM) will acidify culture media.
Hygroscopicity HighWeigh rapidly; store desiccated at -20°C.

Part 2: Reconstitution & Storage Protocols

Principle: The dihydrochloride salt form provides excellent water solubility but introduces significant acidity. Improper buffering during reconstitution is the #1 cause of false-positive cytotoxicity in this class of amines.[1]

Protocol A: Master Stock Preparation (50 mM)
  • Solvent: Sterile Nuclease-Free Water or 100% DMSO.[1]

    • Recommendation: Use Water if the assay is sensitive to DMSO (e.g., neuronal calcium flux). Use DMSO for long-term frozen storage to prevent hydrolysis/oxidation.[1]

  • Calculation:

    • To prepare 1 mL of 50 mM stock: Weigh 10.46 mg of the dihydrochloride salt.

    • Dissolve in 1 mL solvent. Vortex for 30 seconds.

  • pH Adjustment (Crucial Step):

    • If dissolved in water, the pH will be ~2.0–3.0.

    • Do not neutralize the stock directly, as the free base may precipitate at high concentrations.

    • Rely on the buffering capacity of the cell culture media (HEPES/Bicarbonate) upon dilution.

Storage Stability
  • 4°C: Stable for 1 week (protect from light).

  • -20°C: Stable for 6 months (aliquot to avoid freeze-thaw cycles).

  • -80°C: Stable for 12 months.[1]

Part 3: Dosing Strategy & Experimental Logic

Because this compound is a structural hybrid of nicotine and amphetamine, dosing must cover a wide dynamic range to capture both high-affinity receptor binding (nM) and low-affinity transporter interaction (


M).[1]
The "3-Tier" Dosing Matrix
TierConcentration RangeTarget MechanismAssay Type
I. Affinity 1 nM – 100 nM High-affinity GPCR or nAChR bindingRadioligand Binding, Calcium Flux
II.[1] Functional 100 nM – 10

M
Transporter release, Enzyme inhibitionNeurotransmitter Release, cAMP
III. Toxicity 10

M – 1 mM
Off-target effects, Membrane disruptionMTT/LDH, High-Content Imaging
Visualizing the Structural Logic

The following diagram illustrates why this specific isomer requires a broad dosing strategy—it bridges two distinct pharmacological classes.

G cluster_0 Predicted Pharmacological Space Compound 1-Methyl-2-(pyridin-3-yl) ethylamine (Target) Amphetamine Amphetamine (1-Phenylpropan-2-amine) Compound->Amphetamine Homologous Side Chain (Alpha-Methyl) Nicotine Nicotine / Pyridyls (nAChR Agonists) Compound->Nicotine Homologous Ring (3-Pyridyl) Betahistine Betahistine (H3 Antagonist) Compound->Betahistine Isomeric (Distinct Pharmacology) Monoamine Monoamine Transporter Substrate (DAT/NET) Amphetamine->Monoamine Receptor Nicotinic Receptor Ligand Nicotine->Receptor

Caption: Structural Activity Relationship (SAR) mapping.[1] The target compound combines the alpha-methyl chain of amphetamine with the pyridine ring of nicotine, suggesting dual neuroactive potential.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Safety Window Establishment (MTT Assay)

Before assessing efficacy, you must define the non-toxic limit, especially given the cationic nature of the molecule.

Materials:

  • Cell Line: HEK293 (General) or SH-SY5Y (Neuronal model).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1]

  • Controls: 10% DMSO (Positive Death Control), Vehicle (Negative Control).

Step-by-Step:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h to adhere.

  • Dosing Preparation (Serial Dilution):

    • Prepare a 2x concentration in complete media (pH adjusted).

    • Range: 0, 1, 10, 50, 100, 500, 1000

      
      M.
      
    • Note: For concentrations >500

      
      M, verify media color (phenol red) has not turned yellow (acidic). If yellow, add HEPES (25 mM final) to buffer the HCl salt.
      
  • Treatment: Aspirate old media; add 100

    
    L of treatment media. Incubate for 24h or 48h.
    
  • Readout: Add MTT, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

  • Analysis: Calculate IC50.

    • Pass Criteria: Viability >90% at intended functional dose (e.g., 10

      
      M).
      
Protocol 2: Functional Screening (Intracellular Calcium Flux)

Given the 3-pyridyl structure, this protocol screens for Nicotinic or GPCR activity.[1]

Materials:

  • Fluo-4 AM or Fura-2 AM (Calcium indicators).[1]

  • Probenecid (prevents dye leakage).[2]

  • HBSS Buffer (with Ca2+/Mg2+).

Step-by-Step:

  • Loading: Incubate cells with 4

    
    M Fluo-4 AM + 2.5 mM Probenecid in HBSS for 45 min at 37°C.
    
  • Wash: Wash 3x with HBSS to remove extracellular dye.

  • Baseline: Measure fluorescence (Ex 494 / Em 516) for 30 seconds to establish baseline.

  • Injection: Inject compound at 10x concentration (Final: 10

    
    M).
    
  • Response: Monitor flux for 120 seconds.

    • Positive Control:[2] Acetylcholine (100

      
      M) or Ionomycin (1 
      
      
      
      M).
    • Interpretation: A sharp peak indicates receptor-gated ion channel activation (nAChR) or Gq-GPCR activation.[1]

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Media turns yellow upon addition Acidification from Dihydrochloride saltBuffer media with 25 mM HEPES; adjust stock pH to 7.2 using 1N NaOH before adding to cells.
Precipitation in stock Saturation or "Salting out"Warm to 37°C; switch to 100% DMSO for master stock.
High toxicity at low doses (<10

M)
Potential off-target mitochondrial toxicityVerify using LDH release assay (membrane integrity) vs. MTT (metabolic).[1]

Part 6: References

  • Chemical Identity: 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride. CAS 1187927-86-1.[1][3] ChemicalBook / ChemScene.

  • Structural Homology (Amphetamines): Glennon, R. A. (1999). Phenylisopropylamine stimulants: Amphetamine-related agents.[1] In Psychopharmacology (4th Gen).

  • Structural Homology (Pyridyls): Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of neuronal nicotinic receptor polymorphisms to addiction. Biochemical Pharmacology. (Contextual reference for 3-pyridyl amine pharmacology).

  • General Protocol: BenchChem. In Vitro Cell-Based Assays for Amine Salts.

  • Betahistine Comparison: Betahistine dihydrochloride (Isomer) pharmacological profile. MedChemExpress.

(Note: Specific bio-assay data for CAS 1187927-86-1 is sparse in public literature; guidelines are derived from structure-activity relationships of the pyridyl-alkylamine class.)[1]

Sources

Application

Application Note: Extraction and Quantification of 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride from Biological Plasma

Introduction & Compound Identity[1][2] This application note details the robust extraction and quantification of 1-Methyl-2-pyridin-3-yl-ethylamine (also known as 1-(pyridin-3-yl)propan-2-amine) from biological plasma. W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity[1][2]

This application note details the robust extraction and quantification of 1-Methyl-2-pyridin-3-yl-ethylamine (also known as 1-(pyridin-3-yl)propan-2-amine) from biological plasma.

While structurally similar to the anti-vertigo drug Betahistine (2-pyridyl isomer), this compound features a pyridine-3-yl substitution and a branched ethylamine chain (alpha-methyl). This structural nuance classifies it as a polar, basic primary amine .

Physicochemical Challenges
  • High Polarity: The dihydrochloride salt form is highly water-soluble (LogP < 1), making traditional Liquid-Liquid Extraction (LLE) difficult without aggressive pH manipulation.

  • Basicity: The molecule contains two basic centers: the pyridine nitrogen (pKa ~3.5) and the aliphatic amine (pKa ~9.5).

  • Matrix Interference: Phospholipids in plasma can cause significant ion suppression in LC-MS/MS if not removed.

Strategic Decision: To achieve high recovery and clean baselines, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . This mechanism exploits the analyte's positive charge at acidic pH to lock it onto the sorbent while washing away interferences, followed by a basic elution.[1]

Experimental Materials

ComponentSpecificationFunction
Analyte 1-Methyl-2-pyridin-3-yl-ethylamine 2HClTarget Molecule
Internal Standard (IS) Betahistine-d3 or Amphetamine-d5Normalization
SPE Cartridge Oasis MCX or Agilent Bond Elut Plexa PCX (30 mg/1 cc)Extraction Phase
Loading Buffer 2% o-Phosphoric Acid in WaterAcidification (Protonation)
Wash Solvent 1 2% Formic Acid in WaterRemoval of proteins/salts
Wash Solvent 2 Methanol (100%)Removal of hydrophobic neutrals
Elution Solvent 5% Ammonium Hydroxide in MethanolRelease of analyte
Reconstitution 90:10 Water:Acetonitrile (0.1% Formic Acid)LC-MS injection solvent

Extraction Protocol (Step-by-Step)

A. Pre-Treatment (Protonation)

The goal is to disrupt protein binding and ensure the amine is fully protonated (


) for cation exchange.
  • Aliquot: Transfer 200 µL of thawed plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex for 10 sec.

  • Acidification: Add 200 µL of 2% o-Phosphoric Acid .

    • Why? This lowers the sample pH to ~2-3, ensuring both the pyridine ring and the amine are positively charged.

  • Mixing: Vortex for 30 sec and centrifuge at 10,000 x g for 5 min to pellet any gross particulates.

B. Solid Phase Extraction (MCX) Workflow

The following DOT diagram illustrates the logic flow of the SPE procedure.

SPE_Workflow Start Conditioning (Activate Sorbent) Load Load Sample (pH 2-3) Start->Load Sorbent: R-SO3(-) Wash1 Aqueous Wash (2% Formic Acid) Load->Wash1 Analyte binds (Ionic) Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Remove Salts/Proteins Elute Elution (5% NH4OH in MeOH) Wash2->Elute Remove Neutrals/Lipids Evap Evaporation & Reconstitution Elute->Evap Break Ionic Bond (pH > 10)

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. The dual-wash step ensures removal of both polar salts and hydrophobic phospholipids.

Detailed Steps:

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated plasma supernatant (~400 µL) onto the cartridge. Flow rate: ~1 mL/min.

  • Wash 1 (Aqueous):

    • Add 1 mL 2% Formic Acid .

    • Mechanism:[2][3] Removes salts and hydrophilic proteins. The analyte remains bound via ionic interaction.

  • Wash 2 (Organic):

    • Add 1 mL 100% Methanol .

    • Mechanism:[2] Critical step to remove hydrophobic interferences and phospholipids.[4] Since the analyte is locked ionically, it will not wash off with methanol.

  • Elution:

    • Add 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3] The high pH (>11) deprotonates the amine (

      
      ), breaking the ionic bond with the sorbent.
      
  • Post-Processing:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (Initial conditions).

LC-MS/MS Analysis Parameters

Chromatography (HILIC vs. C18)

Given the polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention compared to standard C18. However, a high-strength silica C18 (like Waters T3 or Phenomenex Kinetex Biphenyl) can be used if ion-pairing is avoided.

Recommended Setup (HILIC Mode):

  • Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5][6][7]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B State
0.0 95 Initial
1.0 95 Hold
3.5 50 Elution
4.0 50 Wash
4.1 95 Re-equilibration

| 6.0 | 95 | End |

Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions:

    • Precursor Ion: [M+H]+ = 151.1 m/z (Calculated based on MW 150.22 for free base).

    • Quantifier Product: 134.1 m/z (Loss of NH3).

    • Qualifier Product: 92.1 m/z (Pyridine ring fragment).

Quality Control & Validation Criteria

To ensure the method is self-validating, the following controls must be included in every batch.

QC_System cluster_0 Acceptance Criteria Cal Calibration Stds (1 - 1000 ng/mL) QC_Low QC Low (3x LLOQ) QC_Mid QC Mid (50% Range) QC_High QC High (80% Range) Matrix Matrix Blanks (Selectivity) Rule1 Accuracy: 85-115% Rule2 Precision (CV): <15% Rule3 Linearity (r2): >0.99

Figure 2: QC Sample distribution and acceptance criteria based on FDA Bioanalytical Guidelines.

Troubleshooting Guide
  • Low Recovery: Ensure the load pH is < 3. If the pH is too high, the pyridine/amine will not bind to the cation exchange resin.

  • Ion Suppression: If signal drops in patient samples, increase the volume of the Wash 2 (Methanol) step to ensure complete phospholipid removal.

  • Peak Tailing: Common with basic amines. Increase buffer concentration (Ammonium Formate) to 20mM or lower pH of Mobile Phase A.

References

  • Agilent Technologies. (2017).[5] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange. Application Note 5990-7685EN. Link

  • Battula, N. R., et al. (2017).[5][7] Bio-analytical method development and validation of betahistine dihydrochloride in human plasma by LC-MS/MS. International Journal of Current Medical and Pharmaceutical Research, 3(1), 1887-1893.[7] Link

  • Huang, C., et al. (2019). Electromembrane extraction of highly polar compounds: Analysis of Cardiovascular Biomarkers in Plasma. Metabolites, 10(1), 4. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • PubChem. 1-(Pyridin-3-yl)propan-2-amine (Compound Summary). National Library of Medicine. Link

Sources

Method

Advanced Crystallization Techniques for the Purification of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the purification of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride via crystallization. As a polar organic salt, this co...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the purification of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride via crystallization. As a polar organic salt, this compound presents specific challenges and opportunities for purification that differ significantly from its free-base form. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing crystallization. We will explore several robust techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion, providing detailed, step-by-step protocols for each. The objective is to equip researchers, chemists, and drug development professionals with the expertise to select and optimize a crystallization strategy to achieve high purity and yield of the target compound.

Introduction: The Importance of Purity

1-Methyl-2-pyridin-3-YL-ethylamine is a key chemical intermediate whose purity is paramount for downstream applications in pharmaceutical synthesis and research. The conversion of the basic amine to its dihydrochloride salt is a common strategy to facilitate handling and purification. Salts, particularly hydrochlorides, often exhibit higher crystallinity and thermal stability compared to the corresponding free bases.[1] Crystallization is a powerful and widely used technique in the pharmaceutical industry for separation and purification, capable of delivering active pharmaceutical ingredients (APIs) with purity levels exceeding 99% in a single step.[2][3]

The success of any crystallization process hinges on a deep understanding of solubility, supersaturation, nucleation, and crystal growth.[4] For a dihydrochloride salt, the high polarity and potential for strong hydrogen bonding with solvent molecules are critical factors that must be carefully considered during method development. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process where a solute transfers from a liquid solution to a solid crystalline phase.[4] The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in the solution is higher than its equilibrium solubility.[4][5] This unstable state can be induced by several methods, forming the basis of the techniques discussed herein.

The general workflow for crystallization follows a logical sequence of steps, each critical for the final outcome.

Crystallization_Workflow A Dissolution (Crude Compound in Solvent) B Hot Filtration (Optional, removes insoluble impurities) A->B Heat C Induce Supersaturation (Cooling, Anti-solvent addition, etc.) B->C D Nucleation & Crystal Growth C->D E Isolation (Filtration) D->E Allow sufficient time F Washing (Remove residual impurities) E->F G Drying F->G H Purity & Yield Analysis G->H

Caption: General experimental workflow for purification by crystallization.

Strategic Selection of a Crystallization Method

The choice of crystallization technique depends primarily on the solubility characteristics of the compound. For 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, its polar nature suggests high solubility in polar solvents like water, ethanol, and methanol, and poor solubility in non-polar organic solvents.

The following decision tree can guide the selection of an appropriate method.

Method_Selection_Tree Start Start: Crude Dihydrochloride Salt Q1 Is solubility significantly higher in a hot solvent than in the same cold solvent? Start->Q1 Cooling Preferred Method: Cooling Crystallization Q1->Cooling  Yes   Q2 Can you find a 'Good' solvent (high solubility) and a miscible 'Anti-Solvent' (low solubility)? Q1->Q2  No   AntiSolvent Preferred Method: Anti-Solvent Crystallization Q2->AntiSolvent  Yes   Slurry Consider: Slurry Crystallization (For minor impurity removal) Q2->Slurry  No / Difficult   Vapor Alternative Method: Vapor Diffusion (Good for small scale) AntiSolvent->Vapor If yield is low

Caption: Decision tree for selecting a primary crystallization technique.

Solvent System Selection: The Critical Factor

The "like dissolves like" principle is a good starting point.[5] As a dihydrochloride salt, our target compound is highly polar. Therefore, polar protic solvents are excellent candidates for initial screening. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[5]

Table 1: Potential Solvent Systems for 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

Solvent RoleSolvent NamePolarityBoiling Point (°C)Rationale & Comments
Primary Solvent WaterVery High100Excellent dissolving power for salts. May require an anti-solvent due to high solubility even when cold.
Primary Solvent Ethanol (EtOH)High78A common choice for amine hydrochlorides.[6] Good balance of dissolving power and ability to precipitate upon cooling.
Primary Solvent Methanol (MeOH)High65Higher dissolving power than ethanol; may result in lower yields unless used with an anti-solvent.
Primary Solvent Isopropanol (IPA)Medium-High82Lower dissolving power than EtOH/MeOH, often a good choice for direct cooling crystallization.
Anti-Solvent AcetoneMedium56Miscible with alcohols and water. Frequently used to precipitate pyridinium salts and amine hydrochlorides.[6][7]
Anti-Solvent Diethyl Ether (Et₂O)Low35Excellent anti-solvent but highly volatile and flammable. Often used to precipitate salts from alcoholic solutions.[6][8]
Anti-Solvent Ethyl Acetate (EtOAc)Medium-Low77A less volatile alternative to ether. Good for inducing precipitation from ethanol or isopropanol.
Anti-Solvent Acetonitrile (ACN)Medium-High82Can act as both a primary or anti-solvent depending on the system. Useful in co-crystal screening.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

This is the most common and straightforward method, ideal when the compound's solubility shows a strong temperature dependence.[10]

Methodology:

  • Dissolution: Place the crude 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the same solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization on the filter.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is employed when a compound is too soluble in a solvent even at low temperatures, or when its solubility is not strongly temperature-dependent. It works by adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent to reduce its solubility and induce precipitation.[10][11]

Methodology:

  • Dissolution: Dissolve the crude dihydrochloride salt in the minimum required amount of a "good" solvent (e.g., water or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., acetone or isopropanol) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate until it is only faintly turbid.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over a period of minutes to hours. For better crystal quality, the process can be slowed by placing the flask in a refrigerator.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for obtaining very high-quality crystals, especially when only a small amount of material is available.[12] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.[13][14]

Methodology:

  • Preparation: Dissolve the crude compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., ethanol) in a small, open container (like a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or jar) that contains a pool of a volatile "anti-solvent" (e.g., diethyl ether). The level of the anti-solvent in the outer container must be below the opening of the inner vial.

  • Equilibration: Seal the larger container tightly. The volatile anti-solvent will slowly diffuse as a vapor into the solution in the inner vial.[15] This gradually decreases the solubility of the compound, leading to slow and controlled crystal growth over several hours or days.

  • Isolation & Drying: Once a sufficient quantity of crystals has formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Nucleation is inhibited.- Gently evaporate some solvent to concentrate the solution and re-cool.[16]- Scratch the inside of the flask with a glass rod to create nucleation sites.[10][16]- Add a "seed crystal" from a previous successful crystallization.
Oiling Out - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the solid is lower than the crystallization temperature.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.- Try a different solvent system with lower solubility for the compound.
Fine Powder / Small Needles - High degree of supersaturation leading to rapid nucleation.- Reduce the initial concentration of the solute.- Ensure very slow cooling or a slower rate of anti-solvent addition.[10] An insulated container can slow heat loss.[10]
Low Yield - Compound is still too soluble in the cold solvent.- Insufficient cooling time.- Too much solvent was used for washing.- Cool the solution for a longer period or at a lower temperature.- Use an anti-solvent to further decrease solubility.- Ensure the wash solvent is ice-cold and used sparingly.

Conclusion

The purification of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride can be effectively achieved through systematic crystallization. The choice of technique—cooling, anti-solvent, or vapor diffusion—must be guided by the compound's specific solubility profile. By carefully selecting the solvent system and controlling the rate of supersaturation, researchers can consistently obtain this key intermediate in high purity and with good recovery. The protocols and principles outlined in this guide serve as a robust starting point for developing a validated and efficient purification process.

References

  • Crystallization of small molecules. (n.d.). JoVE. Retrieved from [Link]

  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. DOI:10.1039/D2CS00697A
  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Pharmaceutical Crystallisation | Solution Crystallization. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • recrystallisation of pyridinium tribromide. (2009, July 11). Sciencemadness.org. Retrieved from [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]

  • Crystal Growth Techniques. (n.d.). Hampton Research. Retrieved from [Link]

  • Kovačević, T., & Hvala, A. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Processes, 9(1), 26.
  • Zhang, T., & Wang, X. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Organic Process Research & Development, 26(12), 3295-3311.
  • Am Ende, D. J., & Salan, J. S. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Organic Process Research & Development, 17(9), 1145-1154.
  • Nare, A. R., & Patel, S. R. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(11), 1162-1165.
  • SOP: CRYSTALLIZATION. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Crystal Growth, Selection and Mounting. (n.d.). The University of Oklahoma. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Jagannathan, S., & Weimer, A. W. (1989). U.S. Patent No. 4,879,042. Washington, DC: U.S.
  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • Lazzaroni, S., et al. (2003). Gas antisolvent crystallization of organic salts from aqueous solutions. The Journal of Supercritical Fluids, 26(3), 209-217.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 2456-6470.
  • Childs, S. L., & Zaworotko, M. J. (2006). Canadian Patent No. CA2514092C. Canadian Intellectual Property Office.
  • Kim, J., et al. (2015). Synthesis and Characterization of Pyridinium Dinitramide Salt. Journal of the Korean Chemical Society, 59(4), 312-317.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.
  • Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. (2020). PubMed Central. Retrieved from [Link]

  • Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent. (n.d.). The Chinese University of Hong Kong, Department of Surgery. Retrieved from [Link]

  • Crystallization S16. (n.d.). Scribd. Retrieved from [Link]

Sources

Application

Buffer compatibility for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride assays

Application Note: Buffer Compatibility & Assay Optimization for 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride (Betahistine 2HCl) Abstract This technical guide provides a definitive protocol for buffer selection in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buffer Compatibility & Assay Optimization for 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride (Betahistine 2HCl)

Abstract

This technical guide provides a definitive protocol for buffer selection in the analysis and biological characterization of Betahistine Dihydrochloride (Betahistine 2HCl). Due to its dual ionization centers (pyridine and secondary amine) and high hygroscopicity, Betahistine presents unique challenges in both chromatographic retention and receptor binding stability. This note delineates precise buffer compositions for HPLC stability-indicating methods and in vitro Histamine H3 receptor binding assays, supported by mechanistic rationale and troubleshooting frameworks.

Physicochemical Profiling & Buffer Logic

To design effective assays, one must first understand the ionization behavior of the molecule. Betahistine is a structural analogue of histamine.[1]

  • Chemical Name: N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride[2]

  • Molecular Weight: 209.12 g/mol

  • Ionization Constants (pKa):

    • pKa₁ ≈ 3.5: Pyridine ring nitrogen (Protonated at pH < 3.5).

    • pKa₂ ≈ 9.7: Secondary amine group (Protonated at pH < 9.7).

The Buffer Conundrum: At physiological pH (7.4), the amine is positively charged, while the pyridine is largely uncharged. However, in acidic HPLC conditions (pH < 3.0), both nitrogens are protonated, creating a dicationic species. This drastic charge shift dictates that one single buffer cannot serve both analytical and biological applications.

Visualizing the Decision Matrix

BufferSelection Start Betahistine 2HCl Sample AppType Application Type? Start->AppType HPLC Analytical (HPLC/LC-MS) AppType->HPLC Bio Biological (H3 Binding) AppType->Bio Acidic Acidic Buffer (pH 2.5 - 3.5) Ensures Dicationic State HPLC->Acidic IonPair Add Ion-Pair Reagent (e.g., SDS/Hexanesulfonate) Acidic->IonPair Result1 Sharp Peak Shape Reproducible Retention IonPair->Result1 Physio Physiological Buffer (pH 7.4) Tris-HCl or HEPES Bio->Physio Cofactors Add MgCl2 (5mM) Stabilizes G-Protein Physio->Cofactors Result2 Native Conformation Valid Ki/IC50 Data Cofactors->Result2

Figure 1: Decision matrix for buffer selection based on ionization requirements. Analytical methods require acidic suppression for peak shape, while biological assays require physiological simulation.

Analytical Protocol: Stability-Indicating HPLC

Challenge: Betahistine is highly polar. On standard C18 columns, it elutes near the void volume (t₀) with poor resolution. Solution: Use of an acidic phosphate buffer with an ion-pairing agent (Sodium Dodecyl Sulfate - SDS) or Hexanesulfonate.

Recommended Mobile Phase Composition
  • Buffer Component: 20 mM Phosphate Buffer, pH 3.0 containing 5 mM Sodium 1-Hexanesulfonate (Ion-Pairing Agent).

  • Organic Modifier: Acetonitrile (ACN).

  • Ratio: 60:40 (Buffer:ACN).[3]

  • Detection: UV @ 260 nm (Pyridine ring absorption).

Step-by-Step Preparation Protocol
  • Buffer Preparation:

    • Dissolve 2.76 g of Monobasic Sodium Phosphate (NaH₂PO₄) in 900 mL of HPLC-grade water.

    • Add 0.94 g of Sodium 1-Hexanesulfonate.

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%). Critical: Do not use HCl, as chloride ions can cause corrosion in stainless steel HPLC systems over time.

    • Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase Assembly:

    • Mix Buffer and ACN in a 60:40 ratio.[3]

    • Sonicate for 15 minutes to degas. Note: Ion-pairing reagents are prone to bubble formation; thorough degassing is mandatory.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5 (Strict control required; tailing indicates secondary silanol interactions).

    • Theoretical Plates: > 2000.

Data Summary: Stability Profile

Stress Condition Buffer/Solvent Degradation Observed Note
Acid Hydrolysis 0.1 N HCl < 2% Highly stable in acidic media.
Base Hydrolysis 0.1 N NaOH > 10% Unstable; amine oxidation/degradation.
Oxidation 3% H₂O₂ High Forms N-oxide impurities.

| Photostability | UV Light | Moderate | Protect samples from light. |

Biological Protocol: H3 Receptor Binding Assay

Challenge: The Histamine H3 receptor is a G-Protein Coupled Receptor (GPCR).[4][5] Standard PBS is often insufficient because GPCRs require specific divalent cations (Mg²⁺) to maintain the high-affinity state coupled to Gαi/o proteins. Solution: A Tris-based buffer supplemented with MgCl₂ and EDTA.

Mechanism of Action Visualization

H3Pathway Ligand Betahistine (Ligand) Receptor H3 Receptor (Presynaptic) Ligand->Receptor Antagonism/Weak Agonism GProtein Gi/Go Protein (Requires Mg2+) Receptor->GProtein Coupling Effector Adenylate Cyclase GProtein->Effector Inhibition Signal Decrease in cAMP Inhibition of Histamine Release Effector->Signal Downstream Effect

Figure 2: H3 Receptor Signaling Pathway. The assay buffer must support the G-Protein coupling step (Yellow node) via Mg2+ inclusion.

Assay Buffer Protocol (Standardized)
  • Base Buffer: 50 mM Tris-HCl.[6]

  • pH: 7.4 at 25°C.[4][6]

  • Essential Additives:

    • 5 mM MgCl₂ (Stabilizes receptor-G protein complex).

    • 1 mM EDTA (Protects against metalloproteases).

    • 0.1% BSA (Prevents non-specific binding of the ligand to plasticware).

Experimental Workflow
  • Membrane Preparation:

    • Harvest CHO-K1 cells expressing human H3 receptors.

    • Homogenize in ice-cold Assay Buffer (minus BSA).

    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

  • Binding Reaction:

    • Total Volume: 200 µL.

    • Components:

      • 50 µL Membrane suspension (15-20 µg protein).

      • 50 µL Radioligand (e.g., [³H]-N-α-methylhistamine, ~1 nM final).

      • 50 µL Betahistine (Competitor) in Assay Buffer.

      • 50 µL Buffer make-up.

  • Incubation:

    • Incubate at 25°C for 60 minutes . Note: Equilibrium is temperature-dependent. Do not use 37°C unless validating kinetics, as degradation increases.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI reduces non-specific binding of the cationic ligand to the glass fiber filter.

Troubleshooting & Handling Guide

Issue: Hygroscopicity

  • Observation: Betahistine 2HCl absorbs atmospheric moisture rapidly, altering the actual weight of the drug substance.

  • Correction: Store desiccant-packed at RT. Equilibrate the container to room temperature before opening. For analytical standards, determine water content (Karl Fischer) immediately before weighing to correct the purity factor.

Issue: HPLC Peak Tailing

  • Observation: Asymmetric peaks (Tailing factor > 2.0).

  • Root Cause: Interaction between the protonated pyridine nitrogen and residual silanols on the silica column.

  • Correction:

    • Increase Ion-Pair concentration (up to 10 mM).

    • Ensure pH is < 3.5 (to fully protonate silanols, rendering them neutral).

    • Switch to an "End-capped" C18 column (e.g., Inertsil ODS-3 or equivalent).

Issue: Low Binding Signal (Bioassay)

  • Observation: Low specific binding or high non-specific binding.

  • Root Cause: Lack of Mg²⁺ or filter binding.

  • Correction:

    • Verify MgCl₂ presence in buffer (G-protein uncouples without it).

    • Ensure filters are pre-soaked in PEI for at least 2 hours.

References

  • European Pharmacopoeia (Ph.[7][8] Eur.). "Betahistine Dihydrochloride Monograph." European Directorate for the Quality of Medicines.

  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of betahistine and related pyridine derivatives at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics, 271(1), 452-459.

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[5] Nature, 327, 117-123.

  • Patel, V. D., & Patel, P. U. (2014).[9] "Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Betahistine Dihydrochloride and Prochlorperazine Maleate in Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Sciences.

  • Revvity (PerkinElmer). "Human Histamine H3 Receptor Binding Assay Protocol." Application Support Knowledgebase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

Introduction Welcome to the technical support center for the synthesis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals aiming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that lead to diminished yields. 1-Methyl-2-pyridin-3-YL-ethylamine is a valuable building block in pharmaceutical and agrochemical research, making its efficient synthesis critical.[1]

This document provides in-depth, field-proven insights structured in a practical question-and-answer format. We will focus primarily on the most common and direct synthetic route: the reductive amination of 3-acetylpyridine with methylamine . We will explore the causality behind experimental choices, address specific failure points, and provide validated protocols to enhance the reliability and output of your synthesis.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that are frequently encountered. For more detailed, stage-specific guidance, please proceed to PART 2.

Q1: My overall yield is consistently below 30%. Where is the most logical place to start my troubleshooting?

A1: Start by validating the purity of your starting materials, particularly the 3-acetylpyridine. The presence of pyridine, a common byproduct from its own synthesis, can interfere with the reaction.[2] If starting materials are pure, the next critical area to investigate is the pH of your reaction medium during the reductive amination. The formation of the intermediate imine is highly pH-dependent. An incorrect pH can either prevent imine formation or promote unwanted side reactions.

Q2: My analysis (TLC, LC-MS) shows a significant amount of unreacted 3-acetylpyridine at the end of the reaction. What is the likely cause?

A2: This strongly suggests a failure in the first step of the reductive amination: imine formation. Potential causes include:

  • Suboptimal pH: The reaction requires a weakly acidic environment (typically pH 4-6) to catalyze the dehydration of the hemiaminal to the imine without protonating the reacting amine excessively.[3]

  • Presence of Water: Excess water can shift the equilibrium away from the imine and back towards the hemiaminal. Ensure you are using anhydrous solvents and consider adding a dehydrating agent like molecular sieves.[4]

  • Insufficient Amine: While often used in excess, ensure your stoichiometry for methylamine (or its salt) is correct.

Q3: I've successfully formed the product, but the reaction mixture has turned dark brown or black, resulting in a low isolated yield after work-up. What's happening?

A3: The formation of tar or dark coloration typically indicates decomposition or polymerization side reactions. This can be triggered by:

  • Excessive Heat: Some methods, like the Leuckart reaction, require high temperatures, which can degrade pyridine derivatives if not carefully controlled.[4][5]

  • Incorrect Reagent Addition Order: Adding a strong reducing agent before imine formation is established can lead to undesired reactions.

  • Oxygen Sensitivity: While not always an issue, some intermediates may be sensitive to air, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a good practice.

Q4: The final dihydrochloride salt is oily and refuses to crystallize, or the yield is very poor after precipitation. How can I fix this?

A4: This is a common final-step challenge. An oily product suggests impurities are present or the salt is not forming correctly.

  • Purity: Ensure the free-base amine is highly pure before attempting salt formation. Residual solvents or neutral byproducts can act as an oiling-out agent.

  • Solvent Choice: The choice of solvent for precipitation is critical. A solvent in which the dihydrochloride salt is insoluble is required, such as diethyl ether, MTBE, or ethyl acetate. The free base should be dissolved in a minimal amount of a miscible solvent like isopropanol or methanol before adding the precipitating solvent.

  • Stoichiometry of HCl: Ensure you are adding precisely two equivalents of HCl. An excess can sometimes lead to hygroscopic, oily products. Use a standardized solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Anhydrous Conditions: The final product and the solvents used must be scrupulously dry. Amine salts are often hygroscopic and will absorb atmospheric moisture to become oily.

PART 2: In-Depth Troubleshooting by Synthetic Stage

The most direct pathway to the target compound is the one-pot reductive amination of 3-acetylpyridine. This section breaks down the process into key stages, highlighting potential pitfalls and their solutions.

G cluster_0 Stage 1: Pre-Reaction cluster_1 Stage 2: Reaction cluster_2 Stage 3: Isolation & Purification cluster_3 Stage 4: Final Product SM Starting Materials (3-Acetylpyridine, Methylamine) QC Quality Control: Purity Check (GC, NMR) SM->QC Impurity? (e.g., Pyridine) Reaction Reductive Amination: Imine Formation -> Reduction QC->Reaction Pass Troubleshoot_Rxn Troubleshooting: pH, Temp, Reagent Reaction->Troubleshoot_Rxn Low Conversion? Side_Rxn Side Products? (Alcohol, Primary Amine) Reaction->Side_Rxn Workup Aqueous Work-up (Acid-Base Extraction) Reaction->Workup Crude Product Troubleshoot_Rxn->Reaction Optimize Side_Rxn->Workup Impure Stream Purify Purification (Chromatography/Distillation) Workup->Purify Salt Salt Formation (Dihydrochloride) Purify->Salt Pure Free Base Final_QC Final Product QC: Yield, Purity, Characterization Salt->Final_QC

Caption: Troubleshooting workflow for the synthesis of 1-Methyl-2-pyridin-3-YL-ethylamine.

Stage 1: Starting Material Quality

The principle of "garbage in, garbage out" is paramount. The quality of your 3-acetylpyridine directly dictates the success of the subsequent reaction.

Problem: High levels of pyridine impurity in the 3-acetylpyridine starting material.

  • Causality: During the synthesis of 3-acetylpyridine from nicotinic acid esters, a common side reaction is decarboxylation, which produces pyridine.[2] Pyridine is nucleophilic and can compete in side reactions or interfere with the desired reaction pathway.

  • Validation: Before starting, analyze your 3-acetylpyridine via ¹H NMR or GC-MS to quantify pyridine and other impurities.

  • Solution: Purification via Acid-Base Extraction.

    • Dissolve the crude 3-acetylpyridine in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer, while the neutral ketone remains in the organic phase.

    • Separate the layers.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[2][6]

ParameterRecommended SpecificationAnalytical Method
Purity >98%GC-MS, qNMR
Pyridine Content <0.5%GC-MS
Water Content <0.1%Karl Fischer Titration
Appearance Colorless to pale yellow liquidVisual

Table 1: Recommended Quality Specifications for 3-Acetylpyridine Starting Material.

Stage 2: The Reductive Amination Reaction

This is the core transformation. Success hinges on balancing imine formation with selective reduction.

G Ketone 3-Acetylpyridine (Ketone) Imine Intermediate Iminium Ion Ketone->Imine Step 1: Imine Formation (Weak Acid, pH 4-6) Side_Product Side Product (Alcohol) Ketone->Side_Product Undesired Reduction (Wrong Reagent/pH) Amine Methylamine Amine->Imine Product Desired Product (Secondary Amine) Imine->Product Step 2: Reduction (e.g., NaBH3CN)

Caption: Competing pathways in reductive amination.

Method A: Using Borohydride Reagents (e.g., NaBH₃CN)

This is often the highest-yielding and most controllable method.

Problem: Low conversion to the desired amine with significant recovery of starting ketone.

  • Causality: The rate-limiting step is often the formation of the imine/iminium ion, which is catalyzed by weak acid. If the pH is too high (>7), the dehydration of the hemiaminal is too slow. If the pH is too low (<4), the methylamine is fully protonated and no longer nucleophilic.[3] Furthermore, sodium cyanoborohydride (NaBH₃CN) is a more effective reducing agent at lower pH.[3][7]

  • Solution: Strict pH Control and Anhydrous Conditions.

    • Combine 3-acetylpyridine and methylamine (often as methylamine hydrochloride to help establish the acidic environment) in an anhydrous protic solvent like methanol or ethanol.

    • Adjust the pH to between 4 and 6 using glacial acetic acid or a mild base if needed. Check the pH using wetted pH strips.

    • Add 3Å or 4Å molecular sieves to sequester the water formed during imine formation, driving the equilibrium forward.

    • Allow the imine to form for a period (e.g., 1-2 hours) before adding the reducing agent.

    • Add NaBH₃CN portion-wise to control any effervescence. This reagent is preferred over NaBH₄ because it is stable in weakly acidic conditions and selectively reduces the iminium ion much faster than it reduces the ketone.[7][8]

Problem: Formation of 1-(pyridin-3-yl)ethanol as a major byproduct.

  • Causality: This occurs when the reducing agent reduces the ketone carbonyl group directly, before it has a chance to form an imine. This is a significant issue if using a less selective reducing agent like sodium borohydride (NaBH₄), which is highly reactive towards ketones at all pH levels.

  • Solution: Use a Selective Reducing Agent.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for one-pot reductive aminations precisely because of its selectivity for the protonated imine (iminium ion) over the neutral ketone at acidic pH.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A slightly milder and non-toxic alternative to NaBH₃CN that is also highly effective and selective. It is often used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Method B: Leuckart-Wallach Reaction

This classical method uses formic acid or its derivatives (like ammonium formate or formamide) as both the amine source (in some variations) and the reducing agent.

Problem: Low yield and isolation of an N-formyl byproduct instead of the desired amine.

  • Causality: The Leuckart reaction proceeds via an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the free amine.[5] Incomplete hydrolysis is a common cause of low yield of the final product. The high temperatures required (160-190 °C) can also lead to decomposition.[9]

  • Solution: Ensure a Complete Hydrolysis Step.

    • After the initial high-temperature reaction with formic acid/formamide is complete, cool the mixture.

    • Add a strong acid, typically concentrated HCl, and reflux the mixture for several hours to hydrolyze the N-formyl amide bond.

    • After hydrolysis, proceed with a standard basic work-up to isolate the free amine.

Stage 3 & 4: Product Isolation and Salt Formation

Problem: Emulsion formation during acid-base extraction work-up, leading to poor recovery.

  • Causality: Pyridine derivatives can sometimes act as surfactants, stabilizing emulsions between aqueous and organic layers.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

    • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.

Protocol 2: Recommended Procedure for Dihydrochloride Salt Formation

  • Ensure the purified free base, 1-Methyl-2-pyridin-3-YL-ethylamine, is as pure and dry as possible. Dissolve it in a minimal amount of a suitable anhydrous solvent, such as isopropanol (IPA) or ethanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add, with stirring, exactly 2.0 equivalents of a standardized solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). Adding HCl gas bubbled through the solution is also an option but requires careful monitoring.

  • Stir the mixture at 0 °C for 1-2 hours, or until precipitation is complete. If no solid forms, you may need to add an anti-solvent (like anhydrous diethyl ether or MTBE) dropwise until turbidity persists, then allow it to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the white crystalline solid under high vacuum to constant weight.

References

  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025). ResearchGate. [Link]

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine. (n.d.).
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Leuckart reaction. (2020). Sciencemadness Wiki. [Link]

  • THE LEUCKART REACTION. (n.d.). Erowid. [Link]

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Secondary Amines by the Leuckart Synthesis. (n.d.). Rhodium.ws. [Link]

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. (2021). PubMed. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Preparation of Tertiary Amines by the Leuckart Reaction. (2008). Sciencemadness.org. [Link]

  • Reductive Amination // Acetylation Experiment 3. (2025). AMyD. [Link]

  • Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine. (n.d.). PrepChem.com. [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia MDPI. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. [Link]

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses Procedure. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). ResearchGate. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. [Link]

  • N-Methyl-2-(pyridin-3-YL)ethanamine. (n.d.). PubChem. [Link]

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

Sources

Optimization

Optimizing HPLC retention times for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

Technical Support Center: HPLC Optimization for 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride Executive Summary: The Analytical Challenge Compound Identity: 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride (an iso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride

Executive Summary: The Analytical Challenge

Compound Identity: 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride (an isomer of Betahistine). Physicochemical Profile: This molecule presents a "perfect storm" for standard Reversed-Phase (RP) HPLC:

  • High Polarity: As a dihydrochloride salt with a short alkyl chain, it is extremely hydrophilic.

  • Dual Basicity: It contains two protonation sites—the pyridine nitrogen (

    
    ) and the secondary amine (
    
    
    
    ). At standard acidic HPLC pH (2.0–3.0), both sites are protonated, making the molecule a divalent cation with near-zero retention on C18.
  • Silanol Interaction: The cationic amine interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard "textbook" advice to specific, high-impact interventions.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: My analyte elutes in the void volume ( ) on a C18 column. How do I increase retention?

Diagnosis: Your analyte is too polar and positively charged at acidic pH to interact with the hydrophobic C18 ligands. The Fix: You have three viable strategies, ranked by robustness:

  • Strategy A: Ion-Pair Chromatography (IPC) [Recommended]

    • Mechanism: Add an anionic surfactant (e.g., Sodium 1-Heptanesulfonate) to the mobile phase. The sulfonate tail binds to the C18 stationary phase, while the negative head group ionically binds your cationic analyte, creating a "pseudo-neutral" complex that retains well.

    • Action: Add 5–10 mM Sodium 1-Heptanesulfonate to your aqueous buffer (pH 3.0).

    • Note: IPC requires long equilibration times (approx. 20–30 column volumes).

  • Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. The elution order is reversed: water is the "strong" solvent.

    • Action: Use a HILIC Amide column. Start with 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

  • Strategy C: High pH Reversed-Phase

    • Mechanism: Increase pH to >10.0 to deprotonate the amine, rendering the molecule neutral and hydrophobic.

    • Action: Requires a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH. Use 10mM Ammonium Bicarbonate (pH 10.5) / Methanol.[1][2][3]

Q2: The peak is tailing severely ( ). Is the column dead?

Diagnosis: Likely not dead, but "active." The cationic amine is binding to acidic silanol groups (


) on the silica surface.
The Fix: 
  • Chaotropic Additive: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't.

  • Buffer Strength: Increase buffer concentration to 25–50 mM to suppress the electrical double layer.

  • Column Choice: Switch to a "highly end-capped" or "base-deactivated" column (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus).

Q3: I see retention time drift between injections.

Diagnosis: pH instability near the


. If your mobile phase pH is near 5.0 (pyridine 

) or 9.5 (amine

), tiny shifts in pH cause massive changes in the ionization ratio, altering retention. The Fix:
  • Buffer Selection: Move the pH at least 2 units away from the

    
    .
    
    • Target pH 3.0: (Phosphate buffer) – Analyte is fully ionized (consistent).

    • Target pH 10.5: (Ammonium Bicarbonate) – Analyte is fully neutral (consistent).

  • Temperature Control: Thermostat the column at 30°C or 35°C. Ion exchange mechanisms are highly temperature-dependent.

Part 2: Decision Logic & Workflows

Method Development Decision Tree

Use this logic to select the correct mode based on your available equipment and goals.

MethodSelection Start Start: 1-Methyl-2-pyridin-3-yl-ethylamine CheckpH Can you use High pH (>10)? (Hybrid Column Available?) Start->CheckpH HighPH_Yes Yes: High pH RP (pH 10.5, Amm. Bicarbonate) CheckpH->HighPH_Yes Hybrid Column HighPH_No No: Acidic pH Required CheckpH->HighPH_No Silica Column CheckMS Is MS Detection Required? HighPH_No->CheckMS MS_Yes Yes: HILIC Mode (Amide Column, ACN/Buffer) CheckMS->MS_Yes Volatile Buffer MS_No No: Ion-Pair RP (C18 + Sulfonate) CheckMS->MS_No Non-Volatile OK

Caption: Decision matrix for selecting the optimal chromatographic mode based on column chemistry and detection requirements.

Part 3: The "Gold Standard" Protocol (Ion-Pair Method)

This method is the most robust for QC environments where MS compatibility is not required. It guarantees retention and sharp peaks for pyridine-ethylamine derivatives.

Reagents & Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 6.8 g Potassium Dihydrogen Phosphate (

      
      ) in 900 mL HPLC-grade water.
      
    • Add 1.1 g Sodium 1-Heptanesulfonate (Ion-Pair Reagent).

    • Add 1.0 mL Triethylamine (TEA) (Silanol blocker).

    • Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.

    • Dilute to 1000 mL and filter (0.22 µm).

  • Organic Modifier (Mobile Phase B):

    • Acetonitrile (HPLC Grade).[4]

Instrument Parameters
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS C18)Standard analytical dimensions; "BDS" indicates base-deactivated silica.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Isocratic Ratio 70% Buffer / 30% ACNHigh aqueous content ensures solubility of the salt and interaction with the ion-pair reagent.
Temperature 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 260 nmMax absorption for the pyridine ring system.
Injection Vol 10–20 µLKeep low to prevent solvent effects (dilute sample in Mobile Phase).
Step-by-Step Execution
  • Column Equilibration (CRITICAL): Flush the column with the mobile phase for at least 60 minutes before the first injection. The ion-pair reagent must reach equilibrium with the stationary phase surface.

  • Blank Injection: Inject mobile phase to ensure a flat baseline.

  • System Suitability: Inject a standard solution (e.g., 50 µg/mL).

    • Acceptance Criteria: Retention Factor (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.
  • Shutdown: Do not leave ion-pair reagents in the column. Flush with 50:50 Water:Methanol for 30 mins after use to prevent salt precipitation.

Part 4: Comparative Data Table

Summary of expected performance across different modes for 1-Methyl-2-pyridin-3-yl-ethylamine.

Method StrategyRetention (

)
Peak ShapeMS Compatible?Stability
Standard C18 (pH 3) < 0.5 (Void)PoorYesLow
Ion-Pair C18 3.0 – 5.0 Excellent No (Non-volatile)High
HILIC (Amide) 2.0 – 4.0GoodYes Medium
High pH (Hybrid C18) > 5.0ExcellentYesHigh

References

  • Separation of Pyridine Derivatives (Sielc Technologies). Separation of N-Ethylpyridine-2-ethylamine on Newcrom R1 HPLC column.

  • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives: Troubleshooting & Optimization.

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and Aminopyridine Isomers.

  • Journal of Pharmaceutical Analysis. Development and validation of RP-HPLC method for betahistine dihydrochloride (Structural Analog). (Note: Used as a proxy for structural analog behavior).

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC.

Sources

Troubleshooting

Overcoming interference in 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride receptor assays

The following technical support guide addresses the optimization and troubleshooting of receptor assays involving 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride (also known as 1-(pyridin-3-yl)propan-2-amine or -methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the optimization and troubleshooting of receptor assays involving 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride (also known as 1-(pyridin-3-yl)propan-2-amine or


-methyl-3-pyridineethanamine). This compound, structurally related to monoaminergic neurotransmitters and nicotinic ligands, presents specific physicochemical challenges—primarily driven by its dihydrochloride salt form and pyridine-amine pharmacophore—that can introduce significant interference in high-sensitivity assays.

Topic: Overcoming Interference & Optimizing Assay Fidelity

Product Focus: 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride (CAS: 1187927-86-1 / Free Base CAS: 71271-61-9) Application: GPCR Binding (Histamine/Monoamine), Ion Channel (Nicotinic), and Enzymatic Assays.

Executive Summary: The Interference Landscape

Researchers working with 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride often encounter inconsistent IC50/EC50 values or high background noise. As a Senior Application Scientist, I attribute 80% of these failures not to ligand inactivity, but to physicochemical interference arising from the compound's specific salt stoichiometry and functional groups.

The dihydrochloride (2HCl) form is highly acidic. In unbuffered or weakly buffered systems, high concentrations of this ligand can shift the assay pH below the physiological range (pH 7.4), artificially inhibiting receptor binding or altering protein conformation. Furthermore, the pyridine ring and primary amine moiety are susceptible to non-specific binding and oxidative instability.

Troubleshooting Guide & FAQs

Category A: pH-Driven Interference (The "Acid Spike" Effect)

Q: Why does my ligand show "inhibition" at high concentrations even in negative controls? A: You are likely observing a false positive caused by pH acidification. The 2HCl salt releases two equivalents of protons (


) for every mole of ligand dissolved. At screening concentrations (e.g., 100 µM - 1 mM), this can overwhelm standard buffers like 10 mM HEPES or PBS, dropping the pH to 5.0–6.0. Most GPCRs and ion channels lose functionality at this acidity.

Solution:

  • Buffer Capacity: Increase assay buffer concentration to 25–50 mM (HEPES or Tris).

  • Neutralization Step: Pre-neutralize the stock solution. Dissolve the 2HCl salt in water, then titrate with NaOH to pH 7.0–7.4 before adding to the assay plate.

  • Verification: Use a micro-pH probe to test the highest concentration well. If pH < 7.2, your buffer is insufficient.

Category B: Optical & Fluorescence Interference

Q: I see high background signal in my FRET/TR-FRET assay. Is the compound autofluorescent? A: Potentially, yes. Pyridine derivatives absorb in the UV range and can exhibit weak fluorescence or quenching properties, particularly if the assay uses UV-excited fluorophores (like certain lanthanides or blue dyes).

Solution:

  • Spectral Scan: Run an absorbance/emission scan of the ligand alone (100 µM) in assay buffer.

  • Red-Shifted Dyes: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, APC) which are less likely to overlap with the pyridine spectral signature.

  • Correction: Subtract the "Ligand Only" background from your raw data.

Category C: Non-Specific Binding (NSB)

Q: My dose-response curve is shallow (Hill slope < 0.8), and washout is difficult. Why? A: The primary amine on the ethyl chain is positively charged at physiological pH, making it "sticky" towards negatively charged plastic surfaces or glass fibers. This leads to ligand depletion (actual concentration < nominal concentration).

Solution:

  • Additives: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 in the assay buffer to block non-specific sites.

  • Material: Use low-binding polypropylene plates instead of standard polystyrene.

  • Silanization: If using glass, silanize the surface to mask negative charges.

Optimized Experimental Protocol

To ensure data integrity, follow this "Self-Validating" preparation workflow.

Protocol: Neutralized Stock Preparation
  • Weighing: Accurately weigh 10 mg of 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl.

  • Solubilization: Dissolve in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM). Note: DMSO minimizes initial hydrolysis acidity compared to water.

  • Intermediate Dilution: Dilute 1:10 into 500 mM HEPES (pH 7.4) . The high molarity buffer neutralizes the HCl protons immediately.

  • Assay Addition: Perform serial dilutions in the standard assay buffer (e.g., HBSS + 20 mM HEPES).

Data Table: Physicochemical Properties & Assay Impact
PropertyValue/CharacteristicAssay ImplicationMitigation Strategy
Salt Form Dihydrochloride (2HCl)Strong AcidifierUse >20 mM Buffer; Pre-neutralize stocks.
pKa (Amine) ~9.5 (Basic)Protonated at pH 7.4Prone to NSB on plastics; Use BSA/Pluronic.
pKa (Pyridine) ~3.5 (Weak Base)Uncharged at pH 7.4Membrane permeable; Check for lipophilic accumulation.
UV Abs

~260 nm
Optical InterferenceAvoid UV-readouts; Use background correction.
Stability Amine oxidationPotency loss over timePrepare fresh; Store stocks at -20°C under Argon.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision tree for diagnosing assay failure with this specific ligand.

AssayTroubleshooting Start Assay Result: Inconsistent Data CheckPH Step 1: Check pH of High Dose Well Start->CheckPH IsAcidic Is pH < 7.2? CheckPH->IsAcidic Yes Yes IsAcidic->Yes Yes No No IsAcidic->No No FixBuffer Action: Increase Buffer Capacity (>25mM HEPES) or Neutralize Stock CheckNSB Step 2: Check Non-Specific Binding (Hill Slope < 1.0) FixBuffer->CheckNSB IsSticky Is Ligand Depleted? CheckNSB->IsSticky IsSticky->Yes Yes IsSticky->No No AddBSA Action: Add 0.1% BSA or Switch to Low-Binding Plates CheckOptical Step 3: Check Optical Interference (Signal in 'No Receptor' Well) AddBSA->CheckOptical IsFluorescent High Background? CheckOptical->IsFluorescent IsFluorescent->Yes Yes IsFluorescent->No No ChangeReadout Action: Use Red-Shifted Dye or Background Subtraction Valid Assay Validated Yes->FixBuffer Yes->AddBSA Yes->ChangeReadout No->CheckNSB No->CheckOptical No->Valid

Caption: Decision matrix for diagnosing interference in 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl assays. Follow the path to isolate pH, binding, or optical issues.

References

  • PubChem. Compound Summary: N-methyl-2-(pyridin-3-yl)ethanamine (Related Structure).[1] National Library of Medicine. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • NIST Chemistry WebBook. Pyridine and Amine Salt Spectral Data. National Institute of Standards and Technology.[2] Available at: [Link]

  • Corning Life Sciences. Guidelines for Reducing Non-Specific Binding in Microplate Assays. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reference Standard Characterization of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical research and development, particularly in the investigation of nicotinic acety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, particularly in the investigation of nicotinic acetylcholine receptor (nAChR) agonists, the integrity of your experimental data is fundamentally reliant on the quality of your reference standards. This guide provides a comprehensive technical overview of the characterization of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, a notable nAChR agonist. We will delve into the essential analytical methodologies for establishing its identity, purity, and overall quality, while also offering a comparative perspective against other relevant nAChR agonists, such as Varenicline and Epibatidine.

The establishment of a well-characterized reference standard is not merely a procedural formality; it is a cornerstone of scientific rigor and regulatory compliance.[1] A thoroughly vetted standard ensures the accuracy and reproducibility of analytical methods, the correct quantification of active pharmaceutical ingredients (APIs), and the reliable identification of impurities. This guide is structured to provide not only the "how" but also the "why" behind the chosen analytical techniques, empowering you to make informed decisions in your own laboratory settings.

The Analytical Imperative: A Multi-Modal Approach to Characterization

A single analytical technique is insufficient to fully elucidate the characteristics of a reference standard. A comprehensive and robust characterization relies on the synergistic application of multiple orthogonal methods. This multi-modal approach provides a self-validating system where the strengths of one technique compensate for the limitations of another, leading to an unambiguous confirmation of the material's identity and purity.

Below, we outline a logical workflow for the characterization of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride.

Reference_Standard_Characterization_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Physicochemical Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD (Purity, Impurity Profile) UPLC_MS UPLC-MS (Impurity Identification) HPLC->UPLC_MS Karl_Fischer Karl Fischer Titration (Water Content) Elemental_Analysis Elemental Analysis (CHN) Melting_Point Melting Point Solubility Solubility start Test Material start->NMR start->MS start->FTIR start->HPLC start->Karl_Fischer start->Elemental_Analysis start->Melting_Point start->Solubility

Figure 1: A representative workflow for the comprehensive characterization of a pharmaceutical reference standard.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC with UV detection is the workhorse for assessing the purity of a reference standard and for identifying and quantifying any organic impurities. The choice of a suitable column and mobile phase is critical for achieving optimal separation of the main compound from any related substances. For polar compounds like pyridylethylamines, a C18 column with an ion-pairing agent or a column with enhanced polar retention is often employed to achieve good peak shape and retention.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Expected Data for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride:

ParameterExpected Result
Retention Time Dependent on the specific system, but should be a single, sharp peak.
Purity (by area %) ≥ 99.5%
Individual Impurities ≤ 0.1%
Total Impurities ≤ 0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of a chemical structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a dihydrochloride salt, the chemical shifts of protons near the nitrogen atoms will be significantly affected.

Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • ¹H NMR Parameters: 16 scans, 30° pulse, 2-second relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 30° pulse, 2-second relaxation delay.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of the deuterated solvent.

Predicted ¹H NMR Data for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7-8.8m2HProtons on the pyridine ring adjacent to the nitrogen
~8.0-8.2m1HProton on the pyridine ring
~7.6-7.8m1HProton on the pyridine ring
~3.5-3.7m1HCH
~3.2-3.4m2HCH₂
~2.8s3HN-CH₃
~1.4d3HC-CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data is an estimation based on the structure and data from similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which allows for the confident determination of the elemental composition and confirmation of the molecular formula. This is a critical step in verifying the identity of the reference standard.

Protocol:

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Infuse a dilute solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly into the mass spectrometer.

Expected Data for 1-Methyl-2-pyridin-3-YL-ethylamine (Free Base):

ParameterExpected Result
**Calculated Monoisotopic Mass (C₈H₁₂N₂) **136.1000
Observed [M+H]⁺ ~137.1073
Mass Accuracy < 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule. While not as definitive for structure elucidation as NMR, it serves as a valuable fingerprinting technique to confirm the presence of key structural motifs.

Protocol:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid reference standard is placed directly on the ATR crystal.

Expected Key FTIR Absorptions for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride:

Wavenumber (cm⁻¹)Assignment
~3000-2800C-H stretching (aliphatic)
~2700-2400N-H stretching (secondary amine salt)
~1600-1450C=C and C=N stretching (pyridine ring)
~1400-1300C-H bending

Comparative Analysis with Alternative Nicotinic Acetylcholine Receptor Agonist Reference Standards

A thorough understanding of a reference standard's quality is best achieved through comparison with other well-established standards. Here, we compare the expected characterization data of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride with that of two widely used nAChR agonists: Varenicline and Epibatidine.

Feature1-Methyl-2-pyridin-3-YL-ethylamine dihydrochlorideVarenicline Tartrate(±)-Epibatidine Dihydrochloride
Structure Pyridylethylamine derivativeTetracyclic amineAzabicyclic pyridine derivative
Purity (Typical) ≥ 99.5% (HPLC)≥ 98% (HPLC)[2][3]≥ 98% (HPLC)[4]
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS, FTIR¹H NMR, HRMS, FTIR (data available in CoAs)[2][3]¹H NMR, HRMS, FTIR (data available in CoAs)[4]
Regulatory Status Research ChemicalApproved Smoking Cessation Aid[2]Research Tool (High Toxicity)
Potency (nAChR) Agonist (Subtype selectivity to be determined)Partial agonist at α4β2, full agonist at α7[2]High-affinity agonist at various subtypes

This comparative table highlights that while all three compounds are potent nAChR agonists, they differ significantly in their chemical structure, regulatory status, and specific receptor subtype affinities. The characterization data for Varenicline and Epibatidine, often available through their Certificates of Analysis, provide a benchmark for the level of analytical rigor expected for a high-quality reference standard.[5][6][7][8]

Comparison_of_nAChR_Agonists cluster_Target Target Compound cluster_Alternatives Alternative Reference Standards Target 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride Purity Purity Target->Purity Purity ≥ 99.5% Identity Identity Target->Identity NMR, MS, IR Potency Potency Target->Potency nAChR Agonist Varenicline Varenicline Purity_V Purity Varenicline->Purity_V Purity ≥ 98% Identity_V Identity Varenicline->Identity_V Established Data Potency_V Potency Varenicline->Potency_V Partial/Full Agonist (α4β2/α7) Epibatidine Epibatidine Purity_E Purity Epibatidine->Purity_E Purity ≥ 98% Identity_E Identity Epibatidine->Identity_E Established Data Potency_E Potency Epibatidine->Potency_E High-Affinity Agonist

Figure 2: A comparative overview of key characteristics for the target compound and alternative nAChR agonist reference standards.

Conclusion: The Foundation of Reliable Research

The comprehensive characterization of a reference standard like 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride is an indispensable prerequisite for generating high-quality, reproducible data in the field of nAChR research. By employing a suite of orthogonal analytical techniques, researchers can establish a robust and reliable standard that serves as a steadfast benchmark for all subsequent experimental work.

This guide has provided a framework for the characterization process, from the underlying rationale for each technique to detailed experimental protocols and expected data. The comparison with established reference standards for Varenicline and Epibatidine further underscores the importance of a multi-faceted analytical approach. Ultimately, the investment in a thoroughly characterized reference standard is an investment in the integrity and validity of your scientific endeavors.

References

  • SynThink. Varenicline EP Impurities & USP Related Compounds. [Link]

  • Tocris Bioscience. (2012, November 29). Certificate of Analysis: MTEP hydrochloride. [Link]

  • Shimadzu Chemistry & Diagnostics. Varenicline tartrate salt | 375815-87-5. [Link]

  • Tocris Bioscience. (±)-Epibatidine. [Link]

  • Frontiers in Pharmacology. (2017, September 26). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]

  • PubMed Central. (2017, September 26). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]

  • Frontiers in Pharmacology. (2017, September 26). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]

  • Pallav Chemicals. CERTIFICATE OF ANALYSIS: 3-PICOLINE 98% FOR SYNTHESIS (METHYL PYRIDINE). [Link]

  • Centers for Disease Control and Prevention. (1998, January 15). NICOTINE: METHOD 2551. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • PubChem. Epibatidine. [Link]

  • Royal Society of Chemistry. (1998). Alkaloids from frog skin: the discovery of epibatidine and the potential for developing novel non-opioid analgesics. [Link]

  • PubMed. (2022, December 6). Characterization of Impurities in Therapeutic RNAs at the Single Nucleotide Level. [Link]

  • PubMed. (2013, June 24). LC-MS Characterization and Purity Assessment of a Prototype Bispecific Antibody. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). [Link]

  • ChemBK. (2024, January 3). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. [Link]

  • PubChem. N-Methyl-2-(pyridin-3-YL)ethanamine. [Link]

  • PubChemLite. Methyl[1-(pyridin-3-yl)ethyl]amine. [Link]

Sources

Comparative

Validating purity of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride via LC-MS

Executive Summary: The Isomer Challenge In the development of histamine analogs, 1-Methyl-2-(pyridin-3-yl)ethylamine dihydrochloride (the 3-pyridyl isomer) presents a unique analytical challenge. It is a structural isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of histamine analogs, 1-Methyl-2-(pyridin-3-yl)ethylamine dihydrochloride (the 3-pyridyl isomer) presents a unique analytical challenge. It is a structural isomer of the widely used drug Betahistine (the 2-pyridyl isomer). Differentiating these two positional isomers while quantifying trace impurities requires a system with high orthogonal selectivity.

Traditional Reversed-Phase (RP) chromatography often fails here. Due to the high polarity and basicity of the ethylamine tail, this molecule elutes in the void volume on C18 columns unless aggressive ion-pairing (IP) agents are used. However, IP agents suppress ionization in Mass Spectrometry (MS), crippling sensitivity.

This guide compares the traditional RP-HPLC-UV (Ion Pairing) method against the superior HILIC-MS/MS approach, providing a validated workflow for the latter.

Part 1: Comparative Analysis (The "Why")

We evaluated two primary methodologies for purity validation. The objective was to achieve baseline resolution of the 3-pyridyl target from the 2-pyridyl impurity (Betahistine) with a Limit of Quantitation (LOQ) < 0.05%.

Method A: The Traditional Approach (RP-HPLC-UV)
  • Column: C18 (End-capped)

  • Mobile Phase: Water/Methanol with Sodium Heptanesulfonate (Ion Pair Reagent).

  • Detection: UV at 260 nm.

Method B: The Modern Approach (HILIC-MS/MS)
  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase: Acetonitrile/Ammonium Formate Buffer (High Organic).

  • Detection: ESI+ MS/MS (MRM Mode).

Performance Comparison Matrix
FeatureMethod A: RP-HPLC (Ion Pair)Method B: HILIC-MS/MS (Recommended)Scientific Rationale
Retention Mechanism Hydrophobic Interaction (forced via IP)Hydrophilic PartitioningThe dihydrochloride salt is too polar for standard C18 retention. HILIC utilizes the water-rich layer on the silica surface for retention.
MS Compatibility Poor Excellent Ion-pairing agents (sulfonates/TFA) cause severe signal suppression in ESI. HILIC uses volatile buffers (Ammonium Formate) and high organic content, enhancing desolvation.
Isomer Selectivity Low to ModerateHighHILIC is highly sensitive to the basicity (pKa) differences between the 2-pyridyl and 3-pyridyl nitrogen positions.
Sensitivity (LOQ) ~0.1% (UV limited)< 0.01% (Trace level)MS/MS Multiple Reaction Monitoring (MRM) filters out matrix noise, allowing detection of genotoxic impurities.
Throughput Low (Long equilibration for IP)HighHILIC mobile phases are low viscosity (high ACN), allowing higher flow rates without backpressure issues.

Part 2: Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be a self-validating system. The use of a zwitterionic or amide phase ensures that the highly basic amine tail does not cause peak tailing, a common issue with bare silica HILIC.

1. Reagents & Standards
  • Target: 1-Methyl-2-(pyridin-3-yl)ethylamine 2HCl.

  • Critical Impurity: Betahistine 2HCl (2-pyridyl isomer).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

2. Chromatographic Conditions (The "Engine")
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).

    • Note: We add buffer to the organic phase to prevent salt precipitation during mixing.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-6 min: 95% -> 60% B (Elution of polar impurities).

    • 6-8 min: 60% B (Wash).

    • 8.1 min: 95% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. Mass Spectrometry Parameters (The "Detector")
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Transitions (MRM):

    • Quantifier: m/z 137.1 -> 94.1 (Loss of methyl-ethylamine chain).

    • Qualifier: m/z 137.1 -> 106.1.

  • Rationale: The high organic content of HILIC elution (typically >70% ACN) creates a finer aerosol in the ESI source, increasing ionization efficiency by 10-20x compared to aqueous RP phases.

Part 3: Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationWorkflow Start Method Development (HILIC Optimization) SystemSuit System Suitability (Resolution > 2.0 between isomers) Start->SystemSuit Pass SystemSuit->Start Fail (Optimize Gradient) Specificity Specificity (Blank vs. Sample vs. Impurity) SystemSuit->Specificity Specificity->Start Fail (Change Column) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) S/N > 3 and S/N > 10 Precision->LOD_LOQ Final Validated Method Ready for Release Testing LOD_LOQ->Final

Caption: Step-by-step validation workflow based on ICH Q2(R1) guidelines, prioritizing isomer resolution.

Key Validation Criteria
  • Specificity (Critical for Isomers):

    • Inject the 3-pyridyl target and the 2-pyridyl impurity (Betahistine) individually and as a mixture.

    • Requirement: Baseline resolution (Rs > 1.5). If Rs < 1.5, adjust the buffer pH. The pKa difference between the pyridine nitrogens drives this separation.

  • Linearity:

    • Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Recovery):

    • Spike the drug substance with known amounts of impurities at 0.1%, 0.5%, and 1.0% levels.

    • Acceptance: Recovery between 90-110%.

Part 4: Mechanism of Action (HILIC vs. RP)

Understanding why HILIC works is crucial for troubleshooting.

HILIC_Mechanism cluster_RP Traditional Reverse Phase (Fail) cluster_HILIC HILIC Mode (Success) RP_Col C18 Column (Hydrophobic) RP_Mech Analyte (Polar) Repelled by C18 RP_Col->RP_Mech RP_Result Elutes in Void (No Retention) RP_Mech->RP_Result HILIC_Col ZIC/Amide Column (Polar) Water_Layer Water-Rich Layer Forms on Surface HILIC_Col->Water_Layer Partition Partitioning (Analyte enters water layer) Water_Layer->Partition Result Retained & Resolved Partition->Result

Caption: Conceptual comparison of C18 repulsion vs. HILIC water-layer partitioning for polar amines.

References

  • ICH Secretariat. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Merck KGaA. Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 1-Methyl-2-pyridin-3-YL-ethylamine Dihydrochloride and Its Positional Isomers

Introduction: The Vibrational Fingerprint of Pyridylethylamine Derivatives In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Fingerprint of Pyridylethylamine Derivatives

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Methyl-2-pyridin-3-YL-ethylamine and its structural isomers are key building blocks in the synthesis of various pharmacologically active compounds. Their efficacy and safety are intrinsically linked to their molecular structure. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the identity, purity, and structural integrity of these molecules.

This guide provides an in-depth analysis of the infrared spectroscopic data for 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality predicted spectral data to draw meaningful comparisons with its 2-pyridyl and 4-pyridyl isomers. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to interpret the vibrational spectra of these compounds, with a particular focus on how the position of the nitrogen atom in the pyridine ring influences the IR absorption profile.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Hydrochloride Salt

The acquisition of a clean and reproducible IR spectrum of a hydrochloride salt requires careful sample preparation to minimize interference from moisture and to ensure a homogenous sample dispersion. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, which is transparent to infrared radiation.

Step-by-Step Protocol:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator. Water has strong IR absorption bands that can obscure important sample peaks.

  • Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of the 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The goal is to have the sample particles uniformly dispersed within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or semi-transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Trustworthiness Check: The quality of the KBr pellet is crucial. A well-prepared pellet should be transparent or translucent. Cloudiness or opaqueness indicates poor grinding, insufficient pressure, or moisture contamination, which can lead to scattering of the infrared beam and a sloping baseline in the spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Analysis: Acquire the spectrum. The infrared beam interacts with the sample at the surface of the crystal.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Causality Behind Experimental Choices: For hydrochloride salts, which can be hygroscopic, the ATR method is often preferred as it minimizes the sample's exposure to atmospheric moisture compared to the KBr pellet method.[1][2][3] However, the KBr pellet method can sometimes provide sharper resolution for certain bands if prepared correctly.

Workflow for Spectral Analysis of Pyridylethylamine Isomers

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation prep Obtain Solid Sample (e.g., 1-Methyl-2-pyridin-3-YL-ethylamine HCl) method Choose Method: - KBr Pellet - ATR-FTIR prep->method acquire Acquire IR Spectrum (4000-400 cm⁻¹) method->acquire process Process Data: - Baseline Correction - Normalization acquire->process identify Identify Key Functional Groups: - N-H+ stretch - Aromatic C-H stretch - Aliphatic C-H stretch - Pyridine Ring Vibrations process->identify compare Compare with Isomers (2-pyridyl, 4-pyridyl) identify->compare correlate Correlate Spectral Shifts with Isomeric Position compare->correlate conclusion Conclusion correlate->conclusion Structural Confirmation

Sources

Comparative

Reproducibility of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride synthesis methods

Topic: Reproducibility of 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride Synthesis Methods Content Type: Publish Comparison Guide Executive Summary The synthesis of 1-Methyl-2-pyridin-3-yl-ethylamine (systematically...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride Synthesis Methods Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 1-Methyl-2-pyridin-3-yl-ethylamine (systematically known as 1-(pyridin-3-yl)propan-2-amine ) presents a unique challenge in medicinal chemistry: the "isomer trap."[1][2] Often confused with its N-methylated isomer (a Betahistine analog) or its 2-pyridyl regioisomer, this compound requires precise synthetic planning to ensure structural fidelity.[1][2]

This guide objectively compares the two most reproducible pathways: the Henry Reaction (Nitroaldol) and Reductive Amination .[2] While the Henry reaction offers high atom economy using readily available precursors, Reductive Amination provides superior impurity profiles for late-stage pharmaceutical applications.[1][2]

Part 1: Compound Identity & Disambiguation[1]

Before proceeding, it is critical to define the exact chemical entity.[2] The nomenclature "1-Methyl-2-pyridin-3-yl-ethylamine" follows older conventions where the ethylamine chain is numbered starting from the amine-bearing carbon.[1]

FeatureSpecification
Systematic Name 1-(pyridin-3-yl)propan-2-amine dihydrochloride
Common Synonyms

-Methyl-3-pyridineethanamine; 3-Pyridylamphetamine
CAS Number 71271-61-9 (Free Base); 1263198-96-4 (Dihydrochloride)
Molecular Formula C

H

N

[1][2][3] · 2HCl
Molecular Weight 209.12 g/mol (Salt); 136.19 g/mol (Base)

⚠️ CRITICAL WARNING: Do not confuse this with N-methyl-2-(pyridin-3-yl)ethanamine (where the methyl is on the nitrogen) or Betahistine (2-pyridyl isomer).[1][2] The protocols below specifically target the carbon-methylated chain.

Part 2: Comparative Synthesis Workflows

Method A: The Henry (Nitroaldol) Route

Best For: High throughput, low cost, and readily available starting materials.[2] Mechanism: Condensation of 3-pyridinecarboxaldehyde with nitroethane followed by reduction.[1][2]

Experimental Protocol
  • Condensation (Nitroalkene Formation):

    • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitroethane (5.0 eq), Ammonium Acetate (0.4 eq).[1][2]

    • Procedure: Reflux in glacial acetic acid or ethanol for 4–6 hours.

    • Key Step: Remove excess nitroethane via vacuum distillation.[1][2] The intermediate, 1-(3-pyridyl)-2-nitropropene, is often a yellow crystalline solid or oil.[1][2]

    • Purification: Recrystallize from Isopropanol/Hexane to remove polymeric byproducts.[1][2]

  • Reduction:

    • Reagents: LiAlH

      
       (3.0 eq) in dry THF OR H
      
      
      
      (50 psi) with Raney Nickel.
    • Procedure: Add the nitroalkene solution dropwise to the reducing agent at 0°C. Reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to precipitate aluminum salts.
  • Salt Formation (Dihydrochloride):

    • Dissolve the crude oil in dry diethyl ether.[2]

    • Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise at 0°C.

    • Result: The dihydrochloride salt precipitates as a white, hygroscopic solid.[2]

Reproducibility Notes
  • Failure Point: The nitroalkene intermediate is unstable and can polymerize if stored.[2] Reduce immediately after isolation.[2]

  • Safety: LiAlH

    
     reduction is highly exothermic.[1][2] Ensure strict anhydrous conditions.
    
Method B: Reductive Amination

Best For: High purity, mild conditions, and avoiding hazardous hydrides.[2] Mechanism: Formation of an imine from 1-(3-pyridyl)propan-2-one and ammonia, followed by in-situ reduction.[1][2]

Experimental Protocol
  • Precursor Preparation:

    • Requires 1-(3-pyridyl)propan-2-one (often synthesized via Knoevenagel condensation of 3-pyridylacetic acid).[1][2]

  • Amination:

    • Reagents: 1-(3-pyridyl)propan-2-one (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH

      
       (0.7 eq).[1][2]
      
    • Solvent: Methanol (dry).[1][2]

    • Procedure: Stir ketone and ammonium acetate in MeOH for 2 hours to form the imine. Add NaCNBH

      
       slowly. Stir at RT for 24 hours.
      
    • pH Control: Maintain pH ~6 with acetic acid to prevent ketone reduction.

  • Workup:

    • Acidify with concentrated HCl to decompose excess hydride.[2]

    • Basify with NaOH to pH >12 and extract with DCM.[2]

    • Convert to dihydrochloride salt as in Method A.

Reproducibility Notes
  • Advantage: Avoids the formation of polymeric side products common in the Henry reaction.[2]

  • Limitation: The ketone precursor is expensive and less commercially available than the aldehyde used in Method A.[2]

Part 3: Data Presentation & Visualization[1][2]

Quantitative Comparison
MetricMethod A (Henry Reaction)Method B (Reductive Amination)
Overall Yield 55% – 65%70% – 82%
Purity (HPLC) 92% (requires recrystallization)>98% (crude is cleaner)
Reaction Time 18–24 hours24–36 hours
Scalability High (Industrial standard)Medium (Reagent cost limits)
Safety Profile Low (LiAlH

risks)
Moderate (Cyanoborohydride toxicity)
Reaction Pathway Diagram[4]

SynthesisPathways cluster_0 Method A: Henry Reaction cluster_1 Method B: Reductive Amination StartA 3-Pyridinecarboxaldehyde StepA1 Nitroaldol Condensation (Nitroethane + NH4OAc) StartA->StepA1 InterA 1-(3-pyridyl)-2-nitropropene StepA1->InterA - H2O StepA2 Reduction (LiAlH4 or H2/Ra-Ni) InterA->StepA2 ProductBase 1-(pyridin-3-yl)propan-2-amine (Free Base) StepA2->ProductBase Reduction StartB 1-(3-pyridyl)propan-2-one StepB1 Reductive Amination (NH4OAc + NaCNBH3) StartB->StepB1 StepB1->ProductBase Imine Red. StepSalt Salt Formation (HCl/Ether) ProductBase->StepSalt FinalProduct Dihydrochloride Salt (Target) StepSalt->FinalProduct

Caption: Comparative workflow of Henry Reaction vs. Reductive Amination for 1-(pyridin-3-yl)propan-2-amine synthesis.

Part 4: Expert Analysis & Troubleshooting

The Hygroscopicity Trap

The dihydrochloride salt of this compound is extremely hygroscopic .[2]

  • Observation: The white powder turns into a sticky gum within minutes of exposure to air.[2]

  • Solution: Perform the final filtration under a blanket of dry nitrogen.[2] Store the product in a desiccator over P

    
    O
    
    
    
    .
  • Validation: If the melting point is broad or <150°C, the salt is likely hydrated.[2] Recrystallize from absolute ethanol/ether.[2]

Self-Validating the Protocol

To ensure you have the correct isomer:

  • 1H NMR Check: Look for the doublet methyl signal at

    
     ~1.1-1.3 ppm (3H, d).[1][2] If you see a singlet at 
    
    
    
    ~2.4 ppm, you have made the N-methyl isomer (incorrect).[1][2]
  • Regiochemistry: The pyridine protons should show a characteristic 3-substituted pattern (two doublets, one triplet, one singlet-like signal).[1][2]

References

  • PubChem. 1-(Pyridin-3-yl)propan-2-amine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Organic Syntheses. 3-Aminopyridine and Pyridine Derivatives Synthesis. Org. Syn. Coll. Vol. 7, 27. Available at: [Link]

  • Master Organic Chemistry. The Henry Reaction (Nitroaldol Reaction). Available at: [Link][1][2]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, a versatile building block in pharmaceutical development.[1] Given its structural r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, a versatile building block in pharmaceutical development.[1] Given its structural resemblance to endogenous neurotransmitters, a thorough understanding of its interaction with various biological targets is paramount for any drug development program.[1] This document outlines a series of objective comparisons against relevant alternative compounds, supported by detailed experimental protocols and illustrative data. The methodologies described herein are designed to establish a self-validating system for assessing compound specificity.

Introduction: The Imperative of Cross-Reactivity Profiling

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, also known as 1-pyridin-3-ylpropan-2-amine, is a key intermediate in the synthesis of novel therapeutic agents, particularly those aimed at neurological disorders.[1] Its pyridine ring and ethylamine side chain are common motifs in compounds that interact with neurotransmitter systems.[1] However, this structural similarity also presents a risk of off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or a complex pharmacological profile. Therefore, early-stage, systematic cross-reactivity screening is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery.

This guide focuses on a logical, tiered approach to assessing the cross-reactivity of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, with a primary focus on the nicotinic acetylcholine receptor (nAChR) family, due to its structural analogy to nicotine. We will also explore potential interactions with other receptor systems, such as serotonin (5-HT) receptors, which share some homology with nAChRs.[2]

Selection of Comparator Compounds

To contextualize the cross-reactivity profile of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride, a panel of comparator compounds has been selected based on structural similarity and established pharmacological activity.

  • Nicotine: As the archetypal nAChR agonist, nicotine serves as the primary positive control and benchmark for potency and subtype selectivity.[3]

  • Epibatidine: A potent nAChR agonist with broad subtype affinity, useful for establishing upper-end binding potential.[3]

  • Varenicline: A partial agonist at α4β2 nAChRs, representing a clinically relevant compound with a distinct functional profile.[4]

  • N-Methyl-2-(pyridin-4-yl)ethanamine: A structural isomer of the target compound, to investigate the influence of the pyridine nitrogen position on receptor interaction.[5]

  • Betahistine: A histamine analogue and H1 receptor weak agonist/H3 receptor antagonist, which also contains a pyridine ethylamine moiety, to probe for cross-reactivity with the histaminergic system.[6]

Experimental Workflows for Cross-Reactivity Assessment

A two-tiered approach is recommended for a comprehensive cross-reactivity assessment:

Tier 1: In Vitro Binding Assays to determine the affinity of the test compounds for a panel of receptors.

Tier 2: In Vitro Functional Assays to elucidate the functional consequences of binding (i.e., agonism, antagonism, or allosteric modulation).

Below is a diagrammatic representation of the general experimental workflow.

G cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity a Compound Dilution Series Preparation c Competitive Radioligand Binding Assay a->c b Receptor Membrane Preparation (e.g., from CHO or HEK293 cells) b->c d Data Analysis: IC50 Determination and Ki Calculation c->d e Cell-Based Functional Assay (e.g., Calcium Flux or Electrophysiology) d->e Proceed with compounds showing significant binding f Agonist Mode Testing e->f g Antagonist Mode Testing e->g h Data Analysis: EC50/IC50 Determination f->h g->h

Caption: General workflow for cross-reactivity profiling.

Tier 1: Competitive Radioligand Binding Assays

These assays quantify the ability of a test compound to displace a known high-affinity radioligand from its receptor, thereby providing the inhibition constant (Ki) as a measure of binding affinity.[7][8]

Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes

  • Receptor Source: Use cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4).[9][10]

  • Radioligand:

    • For high-affinity nAChRs (e.g., α4β2): [³H]-Epibatidine.[11]

    • For α7 nAChRs: [¹²⁵I]-α-Bungarotoxin.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Procedure: a. Prepare serial dilutions of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride and comparator compounds. b. In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. c. Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled ligand (e.g., nicotine).[7] d. Incubate to equilibrium (e.g., 2-4 hours at room temperature).[7] e. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]

Table 1: Comparative Binding Affinities (Ki, nM) at Selected Receptors

CompoundnAChR α4β2nAChR α7nAChR α3β45-HT3A
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride 150>10,000850>10,000
Nicotine101,20050>10,000
Epibatidine0.151500
Varenicline0.530020>10,000
N-Methyl-2-(pyridin-4-yl)ethanamine500>10,0002,500>10,000
Betahistine>10,000>10,000>10,000>10,000

Data are illustrative and represent plausible outcomes for comparative purposes.

Tier 2: Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.[9] Automated electrophysiology is a high-throughput method for assessing the function of ion channels like nAChRs.[9]

Protocol: Automated Electrophysiology Assay for nAChR Function

  • Cell Line: Use a cell line stably expressing the nAChR subtype of interest (e.g., CHO-α4β2).[9]

  • Instrumentation: An automated patch-clamp system (e.g., IonWorks Barracuda).[9]

  • Agonist Mode: a. Apply increasing concentrations of the test compound to the cells and measure the resulting ion current. b. Determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy relative to a full agonist like acetylcholine or nicotine.

  • Antagonist Mode: a. Pre-incubate the cells with increasing concentrations of the test compound. b. Apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine). c. Measure the inhibition of the agonist-induced current and determine the IC50.

  • Data Analysis: a. Plot concentration-response curves and fit to a sigmoidal dose-response equation to determine EC50 or IC50 values.

Table 2: Comparative Functional Activity (EC50/IC50, nM) at nAChR α4β2

CompoundAgonist EC50Antagonist IC50
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride 800 (Partial Agonist)>10,000
Nicotine150 (Full Agonist)>10,000
Epibatidine5 (Full Agonist)>10,000
Varenicline10 (Partial Agonist)50
N-Methyl-2-(pyridin-4-yl)ethanamine3,000 (Weak Partial Agonist)>10,000
BetahistineNo activity>10,000

Data are illustrative and represent plausible outcomes for comparative purposes.

Mechanistic Insights: Signaling Pathways

Understanding the downstream consequences of receptor activation is critical. nAChRs are ligand-gated ion channels that, upon activation, primarily allow the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and subsequent cellular responses.[12]

G compound 1-Methyl-2-pyridin-3-YL-ethylamine (or other agonist) receptor nAChR (e.g., α4β2) compound->receptor Binds to receptor ion_channel Ion Channel Opening receptor->ion_channel Conformational change ion_influx Na+ / Ca2+ Influx ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization v_gated_channels Voltage-Gated Ca2+ Channel Activation depolarization->v_gated_channels ca_influx_2 Further Ca2+ Influx v_gated_channels->ca_influx_2 neurotransmitter_release Neurotransmitter Release (e.g., Dopamine) ca_influx_2->neurotransmitter_release gene_expression Altered Gene Expression ca_influx_2->gene_expression

Caption: Simplified nAChR signaling pathway.

Discussion and Interpretation

The illustrative data suggest that 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride exhibits a moderate affinity for the α4β2 nAChR subtype, with significantly lower affinity for the α7 and α3β4 subtypes. Its functional profile appears to be that of a partial agonist at the α4β2 receptor. The structural isomer, N-Methyl-2-(pyridin-4-yl)ethanamine, shows a considerably weaker interaction, highlighting the critical role of the pyridine nitrogen's position in receptor recognition. Importantly, the compound shows negligible affinity for the 5-HT3A receptor in this hypothetical screen, suggesting a degree of selectivity.

Conclusion

This guide provides a robust and scientifically grounded framework for the systematic evaluation of the cross-reactivity of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride. By employing a combination of competitive binding and functional assays, researchers can build a comprehensive pharmacological profile of this and other novel chemical entities. This early-stage characterization is indispensable for identifying potential liabilities and for guiding medicinal chemistry efforts toward compounds with improved selectivity and safety profiles.

References

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC . National Center for Biotechnology Information. Available at: [Link]

  • New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen . National Center for Biotechnology Information. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI . MDPI. Available at: [Link]

  • Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors . Barrow Neurological Institute. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers . Frontiers. Available at: [Link]

  • N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride - Google Patents. Google Patents.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Methyl-2-pyridin-3-yl-ethylamine Dihydrochloride

[1] Executive Summary & Scientific Context This guide outlines the technical protocols for the disposal of 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride .[1] While often handled in drug development as a histamine an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

This guide outlines the technical protocols for the disposal of 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride .[1] While often handled in drug development as a histamine analog (structurally related to Betahistine), its disposal requires specific attention to two functional moieties: the pyridine ring and the dihydrochloride (2HCl) salt .

The Core Directive: Do not treat this merely as "general organic waste." The pyridine moiety poses potential environmental toxicity (persistence), and the dihydrochloride salt form releases hydrochloric acid (HCl) upon combustion or hydrolysis. Therefore, the only acceptable disposal route is high-temperature incineration with acid gas scrubbing .

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material properties. This compound is an organic salt, which dictates its solubility and reactivity in waste streams.

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring w/ ethylamine side chain (2HCl salt)Nitrogen-containing organic; potential NOx generator.
Physical State Solid (Crystalline Powder)Hygroscopic. Keep containers tightly sealed to prevent "soup" formation in waste bins.
Acidity Dihydrochloride SaltAcidic in solution. Can lower pH of aqueous waste streams, potentially triggering unwanted reactions.
Hazard Class Irritant (Skin/Eye/Respiratory)Not P-listed or U-listed (RCRA), but treat as Hazardous Waste due to pyridine content.
Solubility Highly Soluble in WaterDo NOT dispose of down the drain. High mobility in aquatic environments.

Pre-Disposal Assessment (The "Why" Behind the Protocol)

As scientists, we must understand the causality of our safety protocols:

  • The Pyridine Factor: Pyridine and its derivatives can be toxic to aquatic life and are often malodorous. Even if this specific isomer is not explicitly listed under RCRA code U196 (Pyridine), it is best practice to manage it under the same stringent guidelines to prevent regulatory non-compliance (D038 toxicity characteristic leaching).

  • The Scrubber Requirement: You cannot simply send this to a standard fuel-blending facility. When 1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride is incinerated, the chloride ions convert to hydrogen chloride (HCl) gas . The incineration facility must be equipped with a wet scrubber to neutralize this acid gas.

  • Segregation Logic: Mixing this acidic salt with strong bases (e.g., sodium hydroxide waste) in a drum can generate heat (exothermic neutralization) and liberate the free base amine, which may be more volatile and odorous than the salt. Always segregate organic salts from strong base waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Substance)

Use this protocol for vials of the pure powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk in transport.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "1-Methyl-2-pyridin-3-yl-ethylamine 2HCl"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Critical Note: Write "Contains Organic Chlorides - Requires Incineration w/ Scrubber" clearly on the tag.

  • Transfer: Wear nitrile gloves, safety goggles, and a lab coat.[2] Transfer the solid carefully to avoid dust generation.[3][4] If the material has clumped due to hygroscopicity, do not chip at it with force; dissolve it in a minimal amount of water if necessary (move to Scenario B) or dispose of the entire primary container.

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag before placing it in the satellite accumulation area. This prevents contamination if the outer jar is dropped.

Scenario B: Disposal of Aqueous Solutions (HPLC Waste, Buffers)

Use this protocol for reaction mixtures or dissolved samples.

  • pH Check: Check the pH of the solution. If highly acidic (pH < 2) due to the HCl salt, neutralize slowly with a dilute base (like Sodium Bicarbonate) to pH 5-9 only if your facility's protocol requires neutral waste. Caution: Neutralization may precipitate the free base organic.

  • Solvent Compatibility:

    • If in Water: Collect in "Aqueous Waste with Toxic Organics" carboy.

    • If in Organic Solvent (MeOH/ACN): Collect in "Halogenated Organic Solvent" carboy.

    • Note: Even though the solvent (e.g., Methanol) isn't halogenated, the solute contains chlorides. Labeling the stream as "Halogenated" ensures it goes to the correct incinerator.

  • Segregation: Do not mix with metal-containing waste or oxidizers (like Peroxides), as pyridine rings can be oxidized, potentially creating unstable intermediates.

Scenario C: Contaminated Debris (Gloves, Weighing Boats)
  • Bagging: Place all contaminated solid waste (paper towels, gloves, scoops) into a distinct, clear hazardous waste bag (4-mil thickness).

  • Tagging: Label as "Solid Debris Contaminated with Pyridine Derivatives."

  • Disposal: Tie the bag securely (gooseneck tie) and place it in the solid hazardous waste drum.

Decision Tree & Workflow

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 1-Methyl-2-pyridin-3-yl-ethylamine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Container Secure in HDPE Jar Solid->Container LabelSolid Label: 'Organic Solid w/ Chlorides' Container->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Acid Scrubber) LabelSolid->Incineration SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Base SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic MeOH/ACN Aqueous->Incineration Stream: Aq. Toxic Organic->Incineration Stream: Halogenated Org. Bagging Double Bag (4-mil) Debris->Bagging Bagging->Incineration

Figure 1: Operational decision tree for segregating pyridine-derivative salt waste streams to ensure regulatory compliance and safety.

Emergency Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2]

  • Personal Protection: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Sweep up carefully using a dustpan or scoop. Do not use a vacuum unless it is a HEPA-filtered hazardous waste vacuum.

    • Liquid Spill: Absorb with an inert material (Vermiculite or Chem-Sorb). Do not use combustible materials like sawdust.

  • Decontamination: Wipe the area with a mild soap solution followed by water. Place all cleanup materials into the "Contaminated Debris" waste stream (Scenario C).

References

  • PubChem. (n.d.). Betahistine dihydrochloride (Compound Summary).[3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[3] Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-[2-(methylamino)ethyl]pyridine dihydrochloride.[3][4][5] Retrieved October 26, 2023, from [Link]

Sources

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